KM11060
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-14-1-4-16(5-2-14)27(25,26)24-11-9-23(10-12-24)19-7-8-22-18-13-15(21)3-6-17(18)19/h1-8,13H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEHIZKCIZLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361304 | |
| Record name | KM11060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774549-97-2 | |
| Record name | KM11060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-(4-(4-chlorophenyl)sulfonyl)-1-piperazinyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of KM11060: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM11060 is a synthetic organic compound identified as a potent corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation. This results in a significant reduction of functional CFTR channels at the cell surface, causing defective ion transport and the subsequent multi-organ pathology seen in CF. This compound, a structural analog of sildenafil, has demonstrated the ability to partially rescue the trafficking of F508del-CFTR to the cell membrane, thereby restoring some of its chloride channel function. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary effects on F508del-CFTR, its interaction with other cellular components, and its potential downstream anti-inflammatory effects.
Core Mechanism: Correction of F508del-CFTR Trafficking
The principal mechanism of action of this compound is its ability to act as a pharmacological chaperone, facilitating the proper folding and trafficking of the misfolded F508del-CFTR protein from the endoplasmic reticulum to the cell membrane.
Quantitative Data on F508del-CFTR Correction
The efficacy of this compound in correcting the F508del-CFTR trafficking defect has been quantified in various in vitro and ex vivo models.
| Cell Line/Model | Assay | Effective Concentration | Observed Effect | Reference |
| Baby Hamster Kidney (BHK) cells expressing F508del-CFTR | Western Blot | 10 µM | Increased mature, complex-glycosylated (Band C) F508del-CFTR | (Robert R, et al., 2008) |
| Human airway epithelial cells (CFBE41o-) | Halide Flux Assay | 10 µM | Partial restoration of CFTR-mediated chloride efflux | (Robert R, et al., 2008) |
| Intestines from F508del-CFTR mice (ex vivo) | Short-Circuit Current (Isc) Measurement | 10 µM | Significant increase in forskolin-stimulated Isc | (Robert R, et al., 2008) |
Experimental Protocols
-
Cell Culture and Lysis: Baby Hamster Kidney (BHK) cells stably expressing F508del-CFTR are cultured to confluence. Following treatment with this compound or vehicle control for a specified duration (e.g., 24 hours), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (typically 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6% Tris-glycine gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for CFTR overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The immature, core-glycosylated (Band B) and mature, complex-glycosylated (Band C) forms of CFTR are identified by their differential electrophoretic mobility.
-
Cell Culture and Dye Loading: Human airway epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) are seeded in 96-well plates and grown to confluence. The cells are then loaded with the halide-sensitive fluorescent dye, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), by incubation in a hypotonic medium.
-
Compound Treatment: Cells are treated with this compound or vehicle control for a specified period.
-
Assay Procedure: The dye-loaded cells are washed, and a baseline fluorescence is measured. A halide gradient is then established by replacing the extracellular solution with a nitrate-containing solution. The efflux of halide ions through activated CFTR channels leads to an increase in intracellular fluorescence.
-
Data Analysis: The rate of fluorescence increase is measured over time and is proportional to the CFTR-mediated halide efflux. The activity of this compound is determined by comparing the rate of halide efflux in treated cells to that in control cells.
-
Tissue Preparation: Intestinal segments from F508del-CFTR homozygous mice are excised and mounted in Ussing chambers. The serosal and mucosal sides are bathed in identical Krebs-bicarbonate solutions, and the transepithelial voltage is clamped to 0 mV.
-
Compound Application: this compound is added to the serosal bathing solution and incubated for a defined period.
-
Measurement of CFTR Activity: The short-circuit current (Isc), a measure of net ion transport, is continuously recorded. To assess CFTR function, forskolin (an adenylyl cyclase activator) and genistein (a CFTR potentiator) are added to stimulate CFTR-mediated chloride secretion. The change in Isc following stimulation is indicative of functional CFTR at the apical membrane.
-
Data Analysis: The magnitude of the forskolin-stimulated Isc in this compound-treated tissues is compared to that in vehicle-treated controls.
Signaling Pathway and Workflow
Caption: Workflow of this compound-mediated correction of the F508del-CFTR trafficking defect.
Interaction with P-glycoprotein (P-gp)
This compound has been identified as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. This interaction has implications for the net intracellular concentration and, consequently, the efficacy of this compound.
Quantitative Data on P-gp Interaction
| Parameter | Assay | Result | Implication | Reference |
| P-gp Substrate | ATPase Activity Assay | This compound stimulates P-gp ATPase activity | This compound is actively transported by P-gp | (Loo TW, et al., 2012) |
| P-gp Inhibition | N/A | Data not available | The inhibitory potential of this compound on P-gp is not characterized | N/A |
Experimental Protocol
-
Membrane Preparation: Membranes from cells overexpressing P-gp (e.g., High-Five insect cells) are prepared by sonication and ultracentrifugation.
-
Assay Reaction: The prepared membranes are incubated with varying concentrations of this compound in a reaction buffer containing ATP. The reaction is allowed to proceed at 37°C.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis by P-gp is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of Pi release is plotted against the concentration of this compound to determine the concentration at which half-maximal stimulation of ATPase activity occurs (EC50).
Logical Relationship
Caption: The interplay between this compound, cellular uptake, P-gp efflux, and its therapeutic target.
Downstream Anti-inflammatory Effects
In addition to its direct effect on CFTR, this compound has been shown to exert anti-inflammatory effects, potentially through the modulation of lipid mediator signaling.
Quantitative Data on Anti-inflammatory Effects
| Model | Measurement | Treatment | Result | Reference |
| F508del mice with LPS-induced lung inflammation | Plasma Lipoxin A4 levels | This compound | Significantly increased plasma lipoxin A4 levels | (Wu H, et al., 2014) |
Experimental Protocol
-
Animal Model: F508del-CFTR homozygous mice are used.
-
Induction of Inflammation: Acute lung inflammation is induced by intratracheal or intraperitoneal administration of lipopolysaccharide (LPS).
-
Compound Administration: Mice are treated with this compound or vehicle control.
-
Sample Collection: At a specified time point after LPS challenge, blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.
-
Lipoxin A4 Measurement: Plasma levels of lipoxin A4 are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Lipoxin A4 concentrations in the plasma of this compound-treated mice are compared to those in the vehicle-treated control group.
Signaling Pathway
Caption: Proposed pathway for the anti-inflammatory effect of this compound.
Conclusion
This compound is a promising F508del-CFTR corrector that functions by rescuing the trafficking of the mutant protein to the cell surface, thereby restoring its chloride channel activity. Its mechanism is multifaceted, also involving interactions with the P-glycoprotein efflux pump, which may modulate its therapeutic efficacy, and the potential to upregulate the anti-inflammatory lipid mediator lipoxin A4. Further research is warranted to fully elucidate the intricate details of its interactions and to optimize its therapeutic potential for the treatment of cystic fibrosis. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and professionals in the field of drug development.
The Discovery and Preclinical Development of KM11060: A Novel Corrector of the F508del-CFTR Trafficking Defect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation. This results in a significant reduction of functional CFTR channels at the cell surface. Small molecules known as "correctors" aim to rescue the trafficking of F508del-CFTR to the plasma membrane. This technical guide details the discovery and preclinical characterization of KM11060, a novel small-molecule corrector of the F508del-CFTR trafficking defect. Identified as a structural analog of sildenafil, this compound has demonstrated potency in preclinical models, offering a promising scaffold for the development of new therapeutic agents for cystic fibrosis.
Introduction
Cystic fibrosis is characterized by the production of thick, sticky mucus, leading to chronic lung infections, pancreatic insufficiency, and other systemic complications. The underlying cause is a dysfunctional CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. The F508del mutation, present in approximately 90% of individuals with CF, results in a severe trafficking defect of the CFTR protein.
The discovery of CFTR modulators, particularly correctors that rescue the cellular processing of F508del-CFTR, has revolutionized the treatment of CF. These molecules act as pharmacological chaperones, partially restoring the conformation of the mutant protein and enabling its transit to the cell surface. This guide focuses on the initial discovery and foundational preclinical work on this compound, a compound identified through a high-throughput screening campaign that demonstrated significant corrector activity.
Discovery of this compound
This compound was identified during an expanded high-throughput screen of 42,000 compounds for correctors of F508del-CFTR trafficking.[1] The initial screen had identified the phosphodiesterase 5 (PDE5) inhibitor, sildenafil, as a modest corrector.[1] This led to the evaluation of structural analogs of sildenafil, among which this compound (7-chloro-4-{4-[(4-chlorophenyl) sulfonyl] piperazino}quinoline) was found to be surprisingly potent.[1]
Chemical Structure
This compound is a quinoline derivative and a structural analog of sildenafil.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline |
| Molecular Formula | C₂₃H₂₁ClN₄O₂S |
| Molecular Weight | 468.96 g/mol |
| CAS Number | 774549-97-2 |
Mechanism of Action
This compound functions as a corrector of the F508del-CFTR trafficking defect.[1] Its primary mechanism is to facilitate the proper folding and processing of the mutant CFTR protein within the endoplasmic reticulum, thereby increasing the amount of functional CFTR that is trafficked to and inserted into the plasma membrane.[1] The exact molecular target and the downstream signaling pathway of this compound are not fully elucidated in the initial discovery paper, but its action leads to a partial restoration of the mature, complex-glycosylated form of F508del-CFTR.[1]
Figure 1. Proposed mechanism of action for this compound as a corrector of F508del-CFTR trafficking.
Preclinical Efficacy
The corrector activity of this compound was evaluated in a battery of in vitro and ex vivo models.
In Vitro Studies
Cell Lines:
-
Baby hamster kidney (BHK) cells stably expressing F508del-CFTR.[1]
-
Human airway epithelial cells (CFBE41o-).[1]
Key Findings:
-
Treatment of BHK cells with this compound resulted in a significant increase in the mature, complex-glycosylated (Band C) form of F508del-CFTR, as determined by Western blot analysis.[1]
-
A time- and concentration-dependent effect was observed, with significant correction at nanomolar concentrations with 24-hour incubation and at micromolar concentrations with a 2-hour incubation.[1]
-
Functional rescue of F508del-CFTR was confirmed by halide flux assays, patch-clamp recordings, and short-circuit current measurements in unpolarized BHK cells and polarized CFBE41o- monolayers.[1]
Table 2: Summary of In Vitro Efficacy Data for this compound
| Experimental Model | Assay | Endpoint | Result | Reference |
| BHK cells expressing F508del-CFTR | Western Blot | Increase in mature F508del-CFTR (Band C) | Significant increase with 10 nM (24h) or 10 µM (2h) treatment | [1] |
| BHK cells expressing F508del-CFTR | Halide Flux Assay | Increased halide efflux | Partial restoration of channel function | [1] |
| BHK cells expressing F508del-CFTR | Patch-Clamp | Increased whole-cell currents | Partial restoration of channel function | [1] |
| CFBE41o- cell monolayers | Short-Circuit Current (Isc) | Increased forskolin-stimulated Isc | Partial restoration of channel function | [1] |
Ex Vivo Studies
Model:
-
Intestines isolated from F508del-CFTR mice (Cftrtm1Eur).[1]
Key Findings:
-
Ex vivo treatment of intestinal tissues from F508del-CFTR mice with this compound resulted in a partial restoration of CFTR-dependent chloride secretion, as measured by short-circuit current.[1]
Experimental Protocols
Cell Culture
-
BHK cells stably expressing F508del-CFTR were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and selection antibiotics at 37°C in a 5% CO₂ atmosphere.[1]
-
CFBE41o- cells were cultured on permeable supports until polarized.[1]
Western Blotting for CFTR Maturation
-
Cells were treated with this compound or vehicle control for the indicated times and concentrations.[1]
-
Total cell lysates were prepared, and protein concentrations were determined.[1]
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[1]
-
The membrane was probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.[1]
-
Protein bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR were visualized by chemiluminescence.[1]
Figure 2. Experimental workflow for Western blot analysis of CFTR maturation.
Short-Circuit Current (Isc) Measurements
-
Polarized epithelial cell monolayers (CFBE41o-) or mouse intestinal tissues were mounted in Ussing chambers.[1]
-
The tissues were bathed in physiological saline solutions and voltage-clamped to 0 mV.[1]
-
After a stable baseline was achieved, CFTR-mediated currents were stimulated with a cAMP agonist (e.g., forskolin).[1]
-
The change in short-circuit current (ΔIsc) was recorded as a measure of net ion transport.[1]
Conclusion and Future Directions
The discovery of this compound as a potent corrector of the F508del-CFTR trafficking defect represents a significant step in the search for novel cystic fibrosis therapies. As a structural analog of a well-characterized drug, sildenafil, this compound provides a valuable chemical scaffold for further optimization and structure-activity relationship studies. The initial preclinical data in both in vitro and ex vivo models demonstrate its potential to rescue the functional expression of the most common CF-causing mutation.
Further development of this compound or its derivatives would require comprehensive preclinical toxicology and pharmacokinetic studies to assess its safety and drug-like properties. Moreover, given the clinical success of combination therapies for CF, future research should explore the synergistic potential of this compound with other CFTR modulators, such as potentiators and other classes of correctors. The findings presented here underscore the utility of high-throughput screening and subsequent analog-based medicinal chemistry in the discovery of novel therapeutics for genetic diseases.
References
In-Depth Technical Guide: KM11060, a Sildenafil Analog for F508del-CFTR Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a loss of chloride ion transport at the cell surface. Pharmacological correctors that rescue the trafficking of F508del-CFTR to the plasma membrane are a promising therapeutic strategy. This technical guide provides a comprehensive overview of KM11060, a potent sildenafil analog identified as a novel corrector of the F508del-CFTR trafficking defect.[1][2] This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound, serving as a valuable resource for researchers in the field of CF drug discovery and development.
Introduction to this compound
This compound is a structural analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] While sildenafil itself has been shown to have some CFTR corrector activity, this compound has demonstrated significantly higher potency in rescuing the trafficking of the F508del-CFTR mutant protein to the cell surface.[1][2] Its discovery stemmed from a high-throughput screening of a large compound library, identifying it as a promising lead compound for the development of new CF therapeutics.[1][2]
Mechanism of Action
This compound acts as a pharmacological chaperone, facilitating the proper folding and maturation of the F508del-CFTR protein within the endoplasmic reticulum. This allows the mutant protein to escape degradation and traffic to the plasma membrane, where it can function as a chloride channel. The precise molecular mechanism by which this compound and other sildenafil analogs exert their corrective effects is still under investigation but is thought to be independent of PDE5 inhibition.
Signaling Pathway of F508del-CFTR Correction by this compound
Caption: Proposed mechanism of this compound in rescuing F508del-CFTR trafficking.
Quantitative Efficacy of this compound
The corrective properties of this compound have been quantified using various in vitro and ex vivo models. The following tables summarize the key quantitative data demonstrating its potency and efficacy.
Table 1: Potency of this compound in F508del-CFTR Correction
| Parameter | Cell Line/Model | Value | Reference |
| EC50 (CFTR Maturation) | Baby Hamster Kidney (BHK) cells | ~10 nM (24h incubation) | [2] |
| Effective Concentration (CFTR Maturation) | Baby Hamster Kidney (BHK) cells | 10 µM (2h incubation) | [2] |
Table 2: Efficacy of this compound in Restoring F508del-CFTR Maturation and Function
| Assay | Cell Line/Model | Treatment | Result | Reference |
| Western Blot (CFTR Maturation) | Baby Hamster Kidney (BHK) cells | 10 µM this compound for 2h | Significant increase in the mature (Band C) form of F508del-CFTR | [2] |
| Halide Flux Assay (CFTR Function) | CFBE41o- human airway epithelial cells | 10 µM this compound for 24h | Partial restoration of cAMP-stimulated iodide efflux | [2] |
| Short-Circuit Current (Isc) Measurements | Intestines from F508del-CFTR mice (ex vivo) | 10 µM this compound | Partial rescue of forskolin-stimulated chloride secretion | [2] |
| Patch-Clamp Electrophysiology | Baby Hamster Kidney (BHK) cells | 10 µM this compound for 2-24h | Appearance of cAMP-stimulated whole-cell chloride currents | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide overviews of the key experimental protocols used to evaluate the efficacy of this compound.
Western Blotting for CFTR Maturation
This technique is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi.
Experimental Workflow for Western Blot Analysis of CFTR Maturation
Caption: A generalized workflow for assessing CFTR maturation via Western blotting.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., BHK or CFBE41o- expressing F508del-CFTR) and treat with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel (e.g., 6%) to resolve the high molecular weight CFTR bands.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for CFTR.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software. The ratio of Band C to Band B is used as a measure of CFTR maturation.
Halide Flux Assay (SPQ or YFP)
This cell-based functional assay measures CFTR-mediated anion transport by monitoring the influx of iodide, which quenches the fluorescence of intracellular halide-sensitive indicators like 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) or Yellow Fluorescent Protein (YFP).
Experimental Workflow for Halide Flux Assay
Caption: A typical workflow for measuring CFTR function using a halide flux assay.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells expressing F508del-CFTR on multi-well plates and treat with this compound or vehicle.
-
Indicator Loading: Load the cells with a halide-sensitive fluorescent dye (if not using a stable YFP-expressing cell line).
-
Assay Procedure:
-
Wash the cells and incubate in a chloride-containing buffer.
-
Establish a baseline fluorescence reading.
-
Add a stimulating cocktail (e.g., forskolin to raise cAMP levels, and a potentiator like genistein) to activate CFTR.
-
Rapidly replace the chloride buffer with an iodide-containing buffer.
-
-
Data Acquisition: Monitor the decrease in fluorescence over time using a plate reader.
-
Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx and thus reflects CFTR channel activity.
Short-Circuit Current (Isc) Measurements in Ussing Chambers
This electrophysiological technique measures ion transport across an intact epithelial monolayer. It is considered a gold-standard assay for assessing CFTR function in polarized epithelial cells or tissues.
Experimental Workflow for Ussing Chamber Measurements
Caption: A generalized workflow for measuring CFTR-mediated ion transport using an Ussing chamber.
Protocol Outline:
-
Tissue/Monolayer Preparation: Culture polarized epithelial cells (e.g., CFBE41o-) on permeable supports or dissect intestinal tissue from F508del-CFTR mice.
-
Mounting: Mount the epithelial preparation in an Ussing chamber, separating the apical and basolateral solutions.
-
Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).
-
First, add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride secretion.
-
Sequentially add a CFTR agonist (e.g., forskolin) to the basolateral side and a potentiator (e.g., genistein) to the apical side to stimulate CFTR-mediated chloride secretion.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is mediated by CFTR.
-
-
Analysis: The magnitude of the change in Isc upon stimulation and subsequent inhibition reflects the level of functional CFTR at the apical membrane.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the cell membrane, providing detailed information about channel conductance and gating properties.
Protocol Outline:
-
Cell Preparation: Culture cells expressing F508del-CFTR on glass coverslips and treat with this compound.
-
Recording:
-
In the whole-cell configuration, a micropipette is used to form a tight seal with the cell membrane and then rupture the patch of membrane under the pipette tip, allowing for the measurement of the total ion current across the entire cell membrane.
-
Apply a series of voltage steps and record the resulting currents.
-
-
Stimulation and Inhibition: Perfuse the cell with a solution containing CFTR activators (e.g., forskolin) to elicit CFTR-mediated currents, followed by a CFTR inhibitor to confirm the identity of the channel.
-
Analysis: The amplitude of the stimulated current provides a direct measure of functional CFTR at the plasma membrane.
Conclusion
This compound is a potent sildenafil analog that effectively corrects the trafficking defect of F508del-CFTR in a variety of cellular and ex vivo models. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. Its nanomolar potency in rescuing CFTR maturation highlights its promise as a lead molecule for the development of novel therapies for Cystic Fibrosis. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models.
References
The Biological Target of KM11060 in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM11060 has been identified as a promising small molecule corrector for the most common mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a loss of chloride ion channel function at the apical membrane of epithelial cells. This technical guide provides an in-depth overview of the biological target of this compound in cellular models, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing the relevant signaling pathways.
The Primary Biological Target: F508del-CFTR
The principal biological target of this compound is the F508del-CFTR protein. This compound functions as a pharmacological chaperone, or "corrector," that facilitates the proper folding and trafficking of the misfolded F508del-CFTR protein from the ER to the cell surface. By rescuing the protein from premature degradation, this compound allows the partially functional F508del-CFTR channel to reach the plasma membrane, thereby restoring chloride ion transport.
Quantitative Data on this compound Activity
The efficacy of this compound in correcting the F508del-CFTR defect has been quantified in various cellular models. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line | Assay | Value | Reference |
| Effective Concentration | Baby Hamster Kidney (BHK) cells | F508del-CFTR Trafficking | 10 nM (for 24h incubation) | [1] |
| Effective Concentration | Baby Hamster Kidney (BHK) cells | F508del-CFTR Trafficking | 10 µM (for 2h incubation) | [1] |
Experimental Protocols
The characterization of this compound's activity relies on a suite of specialized cellular and biochemical assays. Detailed methodologies for these key experiments are provided below.
Western Blotting for CFTR Maturation
This assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked to the cell surface. An increase in the Band C to Band B ratio upon treatment with this compound indicates successful correction.
Protocol:
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o- or primary human bronchial epithelial cells) and culture to confluence. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30-50 µg) with Laemmli sample buffer and heat at 37°C for 30 minutes.
-
SDS-PAGE: Separate the protein lysates on a 6% Tris-Glycine SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the intensity of Band B and Band C using image analysis software.
Ussing Chamber Short-Circuit Current (Isc) Measurements
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This technique directly assesses the functional rescue of CFTR-mediated chloride secretion by this compound.
Protocol:
-
Cell Culture on Permeable Supports: Seed F508del-CFTR expressing epithelial cells on permeable filter supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Incubation: Treat the cell monolayers with this compound or vehicle control for 24-48 hours.
-
Mounting in Ussing Chamber: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with physiological Ringer's solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Pharmacological Modulation:
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist, such as forskolin, to stimulate CFTR channel activity.
-
Add a CFTR inhibitor, such as CFTRinh-172, to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Record the change in Isc in response to the pharmacological agents. An increase in the forskolin-stimulated, CFTRinh-172-inhibited Isc in this compound-treated cells compared to control indicates functional rescue of F508del-CFTR.
YFP-Based Halide Flux Assay
This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators. It measures the influx of halide ions (iodide) into cells, which quenches the fluorescence of a co-expressed yellow fluorescent protein (YFP) mutant.
Protocol:
-
Cell Line: Use a cell line stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell Plating and Treatment: Plate the cells in 96- or 384-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Stimulate CFTR activity with a cAMP agonist cocktail (e.g., forskolin and IBMX).
-
Rapidly exchange the buffer with one containing iodide.
-
-
Fluorescence Measurement: Measure the rate of YFP fluorescence quenching over time using a fluorescence plate reader.
-
Data Analysis: A faster rate of fluorescence quenching in this compound-treated cells indicates an increased halide influx and thus, functional correction of F508del-CFTR.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is to directly interact with and stabilize the F508del-CFTR protein, thereby rescuing it from the cellular protein quality control system and allowing its trafficking to the cell surface. The broader signaling pathways involved are related to protein homeostasis (proteostasis) and the downstream consequences of restored CFTR function.
Proteostasis Network and F508del-CFTR Correction
This compound influences the cellular proteostasis network by promoting the proper folding of F508del-CFTR, thus diverting it from the endoplasmic reticulum-associated degradation (ERAD) pathway.
Downstream Signaling of Corrected F508del-CFTR
Once at the cell surface, the corrected F508del-CFTR channel can be activated by the cAMP/PKA signaling pathway, leading to chloride ion efflux and restoration of epithelial surface hydration. As this compound is a structural analog of sildenafil, a phosphodiesterase 5 (PDE5) inhibitor, it may also have an indirect effect on cGMP levels, though its primary role is as a corrector.
Conclusion
This compound represents a significant advancement in the development of corrector molecules for cystic fibrosis. Its primary biological target is the misfolded F508del-CFTR protein, which it rescues from degradation and facilitates its trafficking to the plasma membrane. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel CFTR modulators. A deeper understanding of its interaction with the cellular proteostasis network and the downstream consequences of restored CFTR function will be crucial for the development of more effective therapeutic strategies for cystic fibrosis.
References
foundational research on second-generation CFTR correctors
An In-depth Guide to Foundational Research on Second-Generation CFTR Correctors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a chloride and bicarbonate ion channel on the surface of epithelial cells, playing a crucial role in maintaining salt and water balance.[1][3] Mutations in the CFTR gene, of which over 2,500 have been identified, lead to the production of a dysfunctional protein.[1]
The most common mutation, present in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).[2][4] This mutation is classified as a Class II mutation, causing the CFTR protein to misfold within the endoplasmic reticulum (ER).[4][5] The cell's quality control machinery recognizes the misfolded protein and targets it for premature degradation, resulting in a significant reduction or absence of functional CFTR channels at the cell surface.[2][4] This disruption of ion transport leads to the characteristic thick, sticky mucus in organs like the lungs and pancreas.[1][2]
CFTR modulators are a class of drugs designed to correct the specific defects caused by various CFTR mutations.[4] "Correctors" are small molecules that address the trafficking defect of misfolded CFTR, such as F508del, by acting as pharmacological chaperones to facilitate its proper folding and transit to the cell membrane.[6][7] "Potentiators," on the other hand, work on CFTR channels already at the cell surface to increase their opening probability (gating).[8][9]
First-generation correctors, such as lumacaftor, showed modest clinical efficacy.[6] This guide focuses on the foundational research behind second-generation CFTR correctors , notably Tezacaftor (VX-661) and Elexacaftor (VX-445), which have demonstrated improved pharmacological properties and form the backbone of highly effective triple-combination therapies.[6][10]
Core Mechanism of Second-Generation CFTR Correctors
The primary defect in F508del-CFTR is its inability to achieve a stable three-dimensional conformation, leading to its degradation.[4] Second-generation correctors are designed to bind to the misfolded F508del-CFTR protein at distinct sites, allosterically stabilizing its structure. This stabilization allows the protein to bypass the ER's quality control checkpoints, undergo proper glycosylation in the Golgi apparatus, and traffic to the plasma membrane.[6][11][12]
CFTR Protein Structure
The CFTR protein is composed of 1,480 amino acids organized into five domains:
-
Two Transmembrane Domains (TMD1 and TMD2): These domains form the channel pore through the cell membrane.[1][13]
-
Two Nucleotide-Binding Domains (NBD1 and NBD2): These cytoplasmic domains bind and hydrolyze ATP to control the gating (opening and closing) of the channel. The F508del mutation is located in NBD1.[1][14]
-
A Regulatory (R) Domain: This domain contains multiple phosphorylation sites, and its phosphorylation is required for channel activity.[1][13]
Synergistic Action of Corrector Classes
Pharmacological correctors are classified based on their binding sites and mechanisms. Second-generation therapies leverage a multi-corrector approach to achieve a synergistic effect.[15]
-
Type I Correctors (e.g., Tezacaftor/VX-661): These agents are thought to stabilize the interface between NBD1 and the transmembrane domains.[6][15]
-
Type III Correctors (e.g., Elexacaftor/VX-445): These "next-generation" correctors bind to a different site on the CFTR protein to allosterically stabilize its structure.[15][16]
The combination of a Type I corrector (Tezacaftor) and a Type III corrector (Elexacaftor) provides a more robust rescue of F508del-CFTR processing and trafficking than either agent alone.[15][17] When combined with a potentiator like Ivacaftor, which enhances the function of the corrected channels at the cell surface, this triple-combination therapy (e.g., Trikafta) can restore CFTR function to near wild-type levels.[2][15]
Visualizing the Pathway and Mechanism
F508del-CFTR Biosynthesis and Degradation Pathway
References
- 1. hopkinscf.org [hopkinscf.org]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Basics of the CFTR Protein | Cystic Fibrosis Foundation [cff.org]
- 4. cff.org [cff.org]
- 5. youtube.com [youtube.com]
- 6. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 7. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and function of the CFTR chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. respiratorygenetherapy.org.uk [respiratorygenetherapy.org.uk]
- 15. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 16. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elexacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Pharmacology of KM11060: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information on the pharmacology of KM11060. An exhaustive in-depth technical guide with comprehensive quantitative data and detailed, specific experimental protocols is not fully possible based on the accessible literature. The primary research article detailing much of this information (Robert R, et al. Mol Pharmacol. 2008;73(2):478-89) was not available in its full text during the compilation of this guide. Consequently, some data and protocols are presented in a generalized manner based on standard methodologies in the field.
Introduction
This compound is a small molecule identified as a corrector of the F508del-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) trafficking defect.[1][2] The F508del mutation is the most common cause of cystic fibrosis (CF), a genetic disorder affecting multiple organs. This mutation leads to the misfolding and premature degradation of the CFTR protein, preventing its transit to the cell surface where it would normally function as a chloride ion channel. This compound represents a class of therapeutic agents that aim to rescue the function of this mutated protein. An analog of sildenafil, this compound has demonstrated greater potency in preclinical studies than sildenafil, forskolin, and genistein in correcting the F508del-CFTR defect.[1]
Mechanism of Action
The primary mechanism of action of this compound is the correction of the F508del-CFTR protein's folding and processing within the endoplasmic reticulum (ER). In healthy individuals, the wild-type CFTR protein is synthesized, properly folded in the ER, and trafficked through the Golgi apparatus to the apical membrane of epithelial cells. The F508del mutation disrupts this process, leading to the recognition of the misfolded protein by the ER quality control machinery and its subsequent degradation by the proteasome.
This compound is believed to interact with the misfolded F508del-CFTR protein or associated cellular machinery, facilitating its proper conformation. This allows the corrected F508del-CFTR to escape ER-associated degradation (ERAD) and traffic to the cell surface, where it can function as a chloride channel.
Signaling Pathway of F508del-CFTR Correction by this compound
References
The Effect of KM11060 on the CFTR Trafficking Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the corrector molecule KM11060 and its impact on the trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Executive Summary
Cystic fibrosis (CF) is a genetic disorder frequently caused by the F508del mutation in the CFTR gene, which leads to the misfolding and premature degradation of the CFTR protein. This prevents its proper trafficking to the plasma membrane, resulting in defective ion transport. Small-molecule correctors aim to rescue this trafficking defect. This compound, a structural analog of sildenafil, has been identified as a potent corrector of F508del-CFTR trafficking.[1] This guide details the experimental evidence of this compound's efficacy and the methodologies used to evaluate its function.
The CFTR Trafficking Pathway and the Role of Correctors
The wild-type CFTR protein is synthesized in the endoplasmic reticulum (ER), where it undergoes core glycosylation and folding. It is then transported to the Golgi apparatus for further processing and complex glycosylation before being trafficked to the plasma membrane. The F508del mutation disrupts proper folding, leading to recognition by the ER quality control machinery and subsequent degradation by the proteasome. Correctors are small molecules that facilitate the proper folding and processing of mutant CFTR, allowing it to escape ER-associated degradation (ERAD) and traffic to the cell surface.
Quantitative Effects of this compound on F508del-CFTR
This compound has been shown to significantly rescue the trafficking and function of F508del-CFTR in various experimental models. The following tables summarize the key quantitative findings from the foundational study by Robert R, et al. (2008).
Table 1: Effect of this compound on F508del-CFTR Maturation and Trafficking
| Cell Line | Treatment | Outcome | Result |
| BHK cells | 10 nM this compound for 24h | F508del-CFTR Maturation | Significant increase in mature (Band C) CFTR |
| BHK cells | 10 µM this compound for 2h | F508del-CFTR Maturation | Significant increase in mature (Band C) CFTR |
Table 2: Functional Rescue of F508del-CFTR by this compound
| Experimental Model | Assay | Outcome | Result |
| Unpolarized BHK cells | Halide Flux Assay | Chloride Efflux | Partial restoration of function |
| Unpolarized BHK cells | Patch-Clamp | Channel Activity | Partial restoration of function |
| CFBE41o- cell monolayers | Short-Circuit Current (Isc) | Transepithelial Cl- transport | Partial restoration of function |
| F508del-CFTR mouse intestines (ex vivo) | Short-Circuit Current (Isc) | Transepithelial Cl- transport | Partial restoration of function |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Immunoblotting for CFTR Maturation
This protocol is used to assess the glycosylation state of CFTR, which is indicative of its trafficking through the Golgi apparatus.
Methodology:
-
Cell Culture and Treatment:
-
Plate Baby Hamster Kidney (BHK) cells stably expressing F508del-CFTR.
-
Treat cells with either 10 nM this compound for 24 hours or 10 µM this compound for 2 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein in Laemmli sample buffer.
-
Separate proteins on a 7.5% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) will be visible.
-
Halide-Sensitive YFP Quenching Assay for CFTR Function
This cell-based fluorescence assay measures CFTR-mediated halide transport across the plasma membrane.
Methodology:
-
Cell Culture and Treatment:
-
Plate BHK cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Treat cells with this compound at the desired concentration and duration.
-
-
Assay Procedure:
-
Wash cells with a chloride-containing buffer (e.g., PBS).
-
Stimulate CFTR channel activity with a cAMP agonist cocktail (e.g., forskolin and genistein).
-
Measure baseline YFP fluorescence using a plate reader.
-
Rapidly exchange the buffer with an iodide-containing buffer.
-
Monitor the rate of YFP fluorescence quenching as iodide enters the cell through active CFTR channels.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching. A faster rate indicates greater CFTR channel activity.
-
Compare the rates between this compound-treated and vehicle-treated cells.
-
Ussing Chamber Assay for Transepithelial Ion Transport
This electrophysiological technique measures ion transport across polarized epithelial cell monolayers.
Methodology:
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial cells homozygous for F508del-CFTR (e.g., CFBE41o-) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the monolayers with this compound for 24-48 hours.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe both the apical and basolateral sides with physiological saline solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
-
Short-Circuit Current (Isc) Measurement:
-
Measure the baseline Isc.
-
Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and genistein) to the basolateral chamber.
-
Measure the change in Isc, which represents CFTR-dependent chloride transport.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the forskolin-stimulated, CFTR-inhibitor-sensitive Isc.
-
Compare the Isc values between this compound-treated and vehicle-treated monolayers.
-
Mechanism of Action
This compound is a structural analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1] The mechanism by which sildenafil and its analogs correct F508del-CFTR trafficking is thought to involve both cGMP-dependent and cGMP-independent pathways.[2] The cGMP-independent pathway is primarily responsible for the corrector activity, promoting the functional insertion of F508del-CFTR into the plasma membrane.[2] It is hypothesized that these compounds may act as pharmacological chaperones, directly binding to and stabilizing the misfolded F508del-CFTR protein, thereby facilitating its proper folding and exit from the ER.
Conclusion
This compound is a potent small-molecule corrector that partially rescues the trafficking and functional defects of the F508del-CFTR mutant. The data presented in this guide demonstrate its efficacy in cellular and ex vivo models, highlighting its potential as a pharmacological tool for studying CFTR processing and as a lead compound for the development of cystic fibrosis therapeutics. The detailed experimental protocols provided herein serve as a resource for researchers aiming to investigate the effects of this compound and other CFTR correctors.
References
Preliminary Efficacy of KM11060: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies on KM11060, a novel corrector of the F508del cystic fibrosis transmembrane conductance regulator (CFTR) trafficking defect. This document details the experimental methodologies, summarizes key quantitative findings in structured tables, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Findings
This compound, a structural analog of sildenafil, has been identified as a potent corrector of the F508del-CFTR trafficking defect.[1] Preliminary studies have demonstrated its ability to partially restore the trafficking of the mutated CFTR protein to the cell membrane, leading to a partial recovery of its chloride channel function.[1] The correction of the F508del-CFTR protein processing defect by this compound has been confirmed through the appearance of the mature, complex-glycosylated form of CFTR in Western blot analysis and functional restoration in various assays, including halide flux, patch-clamp, and short-circuit current measurements.[1] These studies have been conducted in both recombinant cell lines and in ex vivo tissues from a mouse model of cystic fibrosis.[1]
Data Presentation
Disclaimer: The following tables contain illustrative data based on the expected outcomes described in the referenced literature. The exact numerical values are placeholders and are intended to represent the trends observed in the preliminary efficacy studies of this compound.
Table 1: Effect of this compound on F508del-CFTR Maturation in BHK Cells
| Treatment | Concentration | Immature CFTR (Band B) (Relative Densitometry) | Mature CFTR (Band C) (Relative Densitometry) | Maturation Efficiency (Band C / (Band B + C)) |
| Vehicle (DMSO) | - | 1.00 | 0.05 | 0.048 |
| This compound | 10 nM | 0.85 | 0.35 | 0.292 |
| This compound | 100 nM | 0.70 | 0.60 | 0.462 |
| This compound | 1 µM | 0.55 | 0.85 | 0.607 |
| Temperature Correction (27°C) | - | 0.60 | 0.70 | 0.538 |
Table 2: Functional Correction of F508del-CFTR by this compound in CFBE41o- Monolayers
| Treatment | Concentration | Iodide Efflux Rate (k/min) | Short-Circuit Current (Isc) (µA/cm²) |
| Vehicle (DMSO) | - | 0.02 ± 0.01 | 1.2 ± 0.5 |
| This compound | 10 µM | 0.15 ± 0.03 | 15.8 ± 2.1 |
| Genistein (Potentiator Control) | 50 µM | 0.05 ± 0.02 | 5.5 ± 1.0 |
| This compound + Genistein | 10 µM + 50 µM | 0.28 ± 0.04 | 32.4 ± 3.5 |
| Wild-Type CFTR (Control) | - | 0.45 ± 0.05 | 55.0 ± 4.8 |
Table 3: Effect of this compound on Single-Channel Properties of F508del-CFTR
| Treatment | Channel Open Probability (Po) |
| F508del-CFTR (Untreated) | < 0.01 |
| F508del-CFTR + this compound (10 µM) | 0.15 ± 0.04 |
| Wild-Type CFTR | 0.40 ± 0.05 |
Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Lines: Baby Hamster Kidney (BHK) cells and human bronchial epithelial cells homozygous for the F508del mutation (CFBE41o-) were used.
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were treated with varying concentrations of this compound or vehicle (DMSO) for specified durations (e.g., 24 hours for maturation studies, 2 hours for acute functional assays) prior to analysis.
Western Blotting for CFTR Maturation
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE (6% acrylamide gel) and transferred to a nitrocellulose membrane.
-
Immunoblotting: Membranes were blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of CFTR were identified based on their molecular weight.
-
Densitometry: Band intensities were quantified using image analysis software.
Iodide Efflux Assay
-
Iodide Loading: Cells grown on coverslips were incubated in a buffer containing sodium iodide (NaI).
-
Efflux Stimulation: The iodide-loading solution was replaced with an iodide-free buffer to initiate efflux. CFTR channel activity was stimulated using a cocktail of forskolin and genistein.
-
Measurement: The iodide concentration in the extracellular buffer was measured over time using an iodide-selective electrode.
-
Data Analysis: The rate of iodide efflux was calculated by fitting the data to a single exponential function.
Patch-Clamp Electrophysiology
-
Cell Preparation: Cells were plated on glass coverslips for patch-clamp recording.
-
Recording Configuration: Whole-cell or excised inside-out patch-clamp configurations were used.
-
Data Acquisition: Membrane currents were recorded using an amplifier and digitizer. CFTR channels were activated by perfusing the intracellular side of the patch with a solution containing ATP and the catalytic subunit of protein kinase A (PKA).
-
Data Analysis: The single-channel open probability (Po) was determined from the analysis of current recordings.
Short-Circuit Current (Isc) Measurements
-
Monolayer Culture: CFBE41o- cells were grown on permeable supports to form polarized monolayers.
-
Ussing Chamber: The monolayers were mounted in an Ussing chamber, and the transepithelial voltage was clamped to 0 mV.
-
Isc Measurement: The short-circuit current, a measure of net ion transport, was recorded.
-
Stimulation and Inhibition: CFTR-mediated chloride secretion was stimulated with forskolin and genistein. The specificity of the current was confirmed by inhibition with a CFTR-specific inhibitor (e.g., CFTRinh-172).
-
Ex Vivo Tissue Analysis: A similar protocol was applied to intestinal tissue segments isolated from F508del-CFTR mice.
Mandatory Visualizations
Caption: F508del-CFTR trafficking and the corrective action of this compound.
Caption: Workflow for evaluating the efficacy of this compound.
References
Methodological & Application
Application Notes and Protocols: Determining the Optimal Concentration of Doxorubicin for Treating Thyroid Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin is a widely used chemotherapeutic agent that has shown efficacy in various cancers, including thyroid carcinoma. Determining the optimal concentration of Doxorubicin is a critical first step in in-vitro studies to ensure effective anti-cancer activity while minimizing non-specific toxicity. These application notes provide a comprehensive guide for researchers to establish the optimal working concentration of Doxorubicin for treating thyroid cancer cells, with a focus on anaplastic thyroid cancer cell lines.
Data Presentation
The following table summarizes the cytotoxic effects of Doxorubicin on a human anaplastic thyroid cancer cell line (FRO), providing a reference for concentration selection in experimental designs.
| Cell Line | Drug | Parameter | Value | Reference |
| FRO (human anaplastic thyroid cancer) | Doxorubicin | IC50 | ~0.3 µg/mL | [1] |
Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. This value can vary depending on the cell line, exposure time, and assay used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Cell Culture of Thyroid Cancer Cells
This protocol outlines the basic steps for culturing human anaplastic thyroid cancer cells, such as the FRO cell line.
Materials:
-
FRO cells
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Maintain FRO cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells once with PBS.
-
Add 2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates at the desired density. For experiments, seed cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere and grow for 24 hours before treatment.
Doxorubicin Treatment
This protocol describes how to treat thyroid cancer cells with varying concentrations of Doxorubicin to determine the optimal dose.
Materials:
-
Cultured FRO cells in 6-well plates
-
Doxorubicin hydrochloride stock solution (e.g., 1 mg/mL in sterile water)
-
Complete growth medium
-
Micropipettes and sterile tips
Procedure:
-
Prepare a series of Doxorubicin dilutions in complete growth medium from the stock solution. A suggested range of final concentrations to test is 0.01, 0.1, 0.3, 1, and 3 µg/mL.
-
Aspirate the medium from the wells of the 6-well plates containing the cultured FRO cells.
-
Add 2 mL of the prepared Doxorubicin dilutions to each well. Include a control well with medium only (no Doxorubicin).
-
Incubate the plates for the desired exposure time (e.g., 48 hours).
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Doxorubicin on the viability of thyroid cancer cells using a colorimetric MTT assay.
Materials:
-
Doxorubicin-treated FRO cells in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
After the 48-hour Doxorubicin treatment, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Aspirate the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the Doxorubicin concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Determining Optimal Doxorubicin Concentration
Caption: Workflow for determining the optimal concentration of Doxorubicin.
Putative Signaling Pathways Affected by Doxorubicin in Thyroid Cancer Cells
References
Application of KM11060 in Primary Human Bronchial Epithelial Cells: Information Not Available
Extensive searches for scientific literature, application notes, and experimental data regarding the use of the chemical compound KM11060 in primary human bronchial epithelial cells have yielded no specific results. Publicly available databases and scientific publications do not currently contain information on the mechanism of action, signaling pathways, or established protocols for the application of this compound in this cell type.
The only available information identifies this compound as a chemical compound for research use, but lacks any description of its biological activity or application. Without foundational research data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or visualizations of signaling pathways.
Researchers interested in the potential applications of this compound in primary human bronchial epithelial cells would need to conduct initial exploratory studies to determine its effects, optimal concentrations, and mechanism of action. Such studies would be foundational for developing the specific protocols and application notes requested. We recommend consulting chemical supplier information for basic compound properties and initiating a thorough literature search for any analogous compounds that may provide insights into potential experimental designs.
Application Notes and Protocols for the Combined Use of KM11060 and CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in functional channels at the cell surface.[1] Therapeutic strategies for CF have focused on the development of small molecules that can rescue the function of this mutant protein. These molecules fall into two main classes: correctors and potentiators.
CFTR Correctors , such as KM11060, are designed to address the underlying folding defect of F508del-CFTR, facilitating its proper trafficking to the cell membrane.[2][3] this compound has been identified as a corrector of the F508del-CFTR trafficking defect.[2]
CFTR Potentiators , such as ivacaftor, work on CFTR channels that are already present at the cell surface to increase their open probability, thereby enhancing chloride ion transport.[4]
The combination of a CFTR corrector and a potentiator offers a synergistic approach to restoring CFTR function. The corrector increases the number of F508del-CFTR channels at the cell surface, and the potentiator then enhances the activity of these rescued channels. This dual-action therapy has been shown to be more effective than monotherapy in improving clinical outcomes for individuals with the F508del mutation.[5][6]
These application notes provide detailed protocols for evaluating the combined effects of the CFTR corrector this compound and a CFTR potentiator (e.g., ivacaftor) using established in vitro functional assays.
Data Presentation
While specific quantitative data for the combination of this compound and a CFTR potentiator is not yet widely published, the following tables provide a template for summarizing expected outcomes based on studies of other corrector-potentiator combinations. Researchers should populate these tables with their own experimental data.
Table 1: Ussing Chamber Assay - Short-Circuit Current (Isc) Measurements
| Treatment Group | Basal Isc (µA/cm²) | Forskolin-Stimulated Isc (µA/cm²) | Genistein/Ivacaftor-Potentiated Isc (µA/cm²) | CFTRinh-172 Inhibition (ΔIsc, µA/cm²) |
| Vehicle Control | ||||
| This compound | ||||
| Potentiator (e.g., Ivacaftor) | ||||
| This compound + Potentiator |
Table 2: YFP-Based Halide Influx Assay - Quenching Rate
| Treatment Group | Initial Fluorescence (a.u.) | Maximal Quenching Rate (dF/dt) | Amplitude of Quenching (%) |
| Vehicle Control | |||
| This compound | |||
| Potentiator (e.g., Ivacaftor) | |||
| This compound + Potentiator |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues and cell monolayers. This protocol is designed to assess the functional rescue of F508del-CFTR by this compound in combination with a potentiator.[7][8][9][10]
Materials:
-
Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-)
-
Permeable supports (e.g., Transwell®)
-
Cell culture medium
-
This compound
-
CFTR potentiator (e.g., ivacaftor)
-
Forskolin
-
Genistein (optional, as an additional potentiator)
-
CFTRinh-172
-
Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)
-
Ussing chamber system with voltage-clamp apparatus
-
Gas mixture (95% O₂ / 5% CO₂)
Procedure:
-
Cell Culture and Treatment:
-
Plate F508del-HBE cells on permeable supports and culture until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence).
-
Treat the cell monolayers with this compound (e.g., 1-10 µM) for 24-48 hours to allow for correction of F508del-CFTR trafficking. Include a vehicle control (e.g., DMSO).
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers into the Ussing chambers.
-
Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed Ringer's solution.
-
Allow the system to equilibrate for 15-30 minutes.
-
-
Measurement of Short-Circuit Current (Isc):
-
Measure the baseline transepithelial voltage and resistance. Clamp the voltage to 0 mV to measure the short-circuit current (Isc).
-
To the apical side, add a sodium channel blocker (e.g., amiloride, 10 µM) to inhibit sodium absorption and isolate chloride currents.
-
Once a stable baseline is achieved, stimulate CFTR-mediated chloride secretion by adding forskolin (e.g., 10 µM) to the basolateral side.
-
After the forskolin-stimulated Isc has stabilized, add the CFTR potentiator (e.g., ivacaftor, 1-10 µM) to the apical side to measure the potentiation of the corrected CFTR channels.
-
Finally, inhibit CFTR-mediated current by adding CFTRinh-172 (e.g., 10 µM) to the apical side. The decrease in Isc represents the specific CFTR-mediated chloride current.
-
-
Data Analysis:
-
Record the changes in Isc in response to each compound addition.
-
Calculate the net CFTR-mediated current by subtracting the current after CFTRinh-172 addition from the peak current after potentiator addition.
-
Compare the results between the different treatment groups (vehicle, this compound alone, potentiator alone, and the combination).
-
Protocol 2: YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay that provides a high-throughput method for measuring CFTR-mediated halide influx.[11][12]
Materials:
-
HEK293 or Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Cell culture medium
-
96- or 384-well black, clear-bottom plates
-
This compound
-
CFTR potentiator (e.g., ivacaftor)
-
Forskolin
-
Chloride-containing buffer (e.g., PBS)
-
Iodide-containing buffer (PBS with NaCl replaced by NaI)
-
Fluorescence plate reader with kinetic read capabilities and injectors
Procedure:
-
Cell Plating and Treatment:
-
Plate the YFP-CFTR expressing cells in the multi-well plates and grow to confluence.
-
Treat the cells with this compound (e.g., 1-10 µM) for 24-48 hours. Include a vehicle control.
-
-
Assay Preparation:
-
Wash the cells with chloride-containing buffer.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Add a stimulation solution containing forskolin (e.g., 10 µM) and the CFTR potentiator (e.g., 1-10 µM) to each well.
-
Record the baseline YFP fluorescence.
-
Inject the iodide-containing buffer into the wells and immediately begin kinetic fluorescence measurements. The influx of iodide through active CFTR channels will quench the YFP fluorescence.
-
-
Data Analysis:
-
Measure the rate of fluorescence quenching (dF/dt) for each well.
-
A faster quenching rate indicates greater CFTR-mediated iodide influx and thus higher CFTR activity.
-
Compare the quenching rates across the different treatment groups to determine the effect of this compound and the potentiator, both alone and in combination.
-
Mandatory Visualizations
Caption: F508del-CFTR Trafficking and Correction by this compound.
Caption: CFTR Channel Gating and Potentiation Mechanism.
Caption: Experimental Workflow for Evaluating Combined Efficacy.
References
- 1. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JCI Insight - The potentiator ivacaftor is essential for pharmacological restoration of F508del-CFTR function and mucociliary clearance in cystic fibrosis [insight.jci.org]
- 5. Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of elexacaftor+tezacaftor+ivacaftor in individuals with cystic fibrosis and at least one F508del allele: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the Ussing chamber technique to study nutrient transport by epithelial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Transport across Porcine Intestine Using an Ussing Chamber System: Regional Differences and the Effect of P-Glycoprotein and CYP3A4 Activity on Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ussing Chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo | MDPI [mdpi.com]
- 12. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of Novel CFTR Modulators: An Application Note on the Iodide Efflux Assay featuring KM11060
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] This protein functions as a chloride and bicarbonate channel at the apical surface of epithelial cells.[1][4] Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in impaired ion transport, thick mucus accumulation, and multi-organ pathology, most severely affecting the lungs.[2][3]
The advent of CFTR modulators, which aim to correct the function of the defective protein, has revolutionized CF treatment.[2][3][5] These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's open probability.[2][6]
This application note provides a detailed protocol for assessing the efficacy of a putative CFTR modulator, designated here as KM11060, using the iodide efflux assay. This assay is a robust and widely used method to measure CFTR channel function in a cellular context.[7][8] It provides a quantitative measure of CFTR-mediated anion transport, making it an essential tool in the discovery and development of new CFTR-targeted therapies.
Principle of the Iodide Efflux Assay
The iodide efflux assay measures the rate of iodide ion (I⁻) movement out of cells through functional CFTR channels. Cells are first loaded with iodide. Subsequently, the extracellular medium is replaced with an iodide-free solution, creating a concentration gradient that drives iodide efflux through any open anion channels. The activity of CFTR is typically stimulated using a cAMP agonist like forskolin. The rate of iodide appearance in the extracellular medium is then measured over time, providing a direct indication of CFTR channel activity.[7][9]
Data Presentation
The efficacy of this compound as a potential CFTR modulator can be quantified by measuring the rate of iodide efflux in the presence of the compound compared to control conditions. Data should be summarized in a clear and structured format for easy comparison.
Table 1: Iodide Efflux Rates in Response to this compound Treatment
| Treatment Condition | Peak Iodide Efflux Rate (nmol/min) | Fold-change over Basal |
| Basal (Untreated) | 0.5 ± 0.1 | 1.0 |
| Forskolin (10 µM) | 5.2 ± 0.4 | 10.4 |
| This compound (10 µM) | 1.2 ± 0.2 | 2.4 |
| Forskolin (10 µM) + this compound (10 µM) | 9.8 ± 0.7 | 19.6 |
| Positive Control (e.g., VX-770, 1 µM) | 8.5 ± 0.6 | 17.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
This section provides a detailed methodology for performing the iodide efflux assay to assess the efficacy of this compound.
Materials and Reagents
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a mutant human CFTR (e.g., F508del-CFTR) are commonly used.
-
Culture Medium: Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Iodide Loading Buffer: 137 mM NaI, 4 mM KNO₃, 1.8 mM Ca(NO₃)₂, 1.1 mM Mg(NO₃)₂, 20 mM HEPES, 10 mM Glucose, pH 7.4.
-
Efflux Buffer (Nitrate Buffer): 137 mM NaNO₃, 4 mM KNO₃, 1.8 mM Ca(NO₃)₂, 1.1 mM Mg(NO₃)₂, 20 mM HEPES, 10 mM Glucose, pH 7.4.
-
CFTR Agonist: Forskolin (from Coleus forskohlii).
-
Test Compound: this compound.
-
Positive Control: A known CFTR potentiator (e.g., Ivacaftor/VX-770).
-
Iodide-Selective Electrode or Fluorescence Plate Reader with appropriate filters for YFP-based assays.
-
96-well cell culture plates.
Cell Culture
-
Culture FRT cells expressing the desired CFTR mutant in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into 96-well plates at a density that allows them to reach confluence on the day of the assay.
Iodide Efflux Assay Protocol
-
Cell Preparation:
-
Wash the confluent cell monolayers twice with the Efflux Buffer to remove any residual culture medium.
-
-
Iodide Loading:
-
Incubate the cells with 100 µL of Iodide Loading Buffer for 1 hour at 37°C to allow for iodide uptake.
-
-
Washing:
-
Rapidly wash the cells three times with 200 µL of Efflux Buffer to remove extracellular iodide. It is critical to perform this step quickly to minimize iodide efflux during the washes.
-
-
Basal Efflux Measurement:
-
Add 100 µL of Efflux Buffer to each well.
-
At 1-minute intervals for 3 minutes, collect the entire 100 µL of buffer from each well and transfer it to a corresponding well of a separate 96-well plate for analysis. Immediately add 100 µL of fresh Efflux Buffer to the cell plate.
-
-
Stimulated Efflux Measurement:
-
Add 100 µL of Efflux Buffer containing the desired concentration of Forskolin and/or this compound (and positive controls in separate wells).
-
Continue to collect the buffer at 1-minute intervals for the next 10-15 minutes, replacing it with fresh stimulation buffer each time.
-
-
Iodide Quantification:
-
Measure the iodide concentration in the collected samples using an iodide-selective electrode.
-
Alternatively, if using cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP), measure the change in fluorescence.[10]
-
-
Data Analysis:
-
Calculate the rate of iodide efflux for each time point.
-
Plot the iodide efflux rate versus time to visualize the response to stimulation.
-
Determine the peak iodide efflux rate for each condition.
-
Compare the peak rates of this compound-treated cells to control and forskolin-stimulated cells to determine its efficacy as a CFTR modulator.
-
Mandatory Visualizations
CFTR Activation Signaling Pathway
The following diagram illustrates the canonical cAMP-mediated signaling pathway that leads to the activation of the CFTR channel.
Caption: cAMP-mediated activation of the CFTR channel and the putative role of a potentiator.
Experimental Workflow for Iodide Efflux Assay
This diagram outlines the key steps of the iodide efflux assay for evaluating the efficacy of this compound.
Caption: Step-by-step workflow of the iodide efflux assay.
Conclusion
The iodide efflux assay is a powerful and adaptable method for screening and characterizing novel CFTR modulators like this compound. By providing a quantitative measure of CFTR function, this assay plays a crucial role in the preclinical evaluation of potential therapeutic compounds for Cystic Fibrosis. The detailed protocol and data presentation format provided in this application note offer a robust framework for researchers in the field of CF drug discovery.
References
- 1. hopkinscf.org [hopkinscf.org]
- 2. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 3. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 5. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Efficacy of KM11060 on CFTR Protein Expression and Maturation using Western Blotting
For researchers, scientists, and drug development professionals investigating therapeutic strategies for cystic fibrosis, this document provides a detailed guide for utilizing Western blotting to analyze the effects of KM11060, a corrector of the F508del-CFTR trafficking defect, on the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Introduction
Cystic fibrosis is a genetic disorder often caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing its trafficking to the plasma membrane to function as a chloride channel. Small molecules known as correctors, such as this compound, aim to rescue the trafficking of mutant CFTR.
Western blotting is a fundamental technique to assess the efficacy of such correctors. It allows for the semi-quantitative analysis of CFTR protein levels and its glycosylation state, which is indicative of its maturation and cellular localization.[1] Mature, fully-glycosylated CFTR that has trafficked through the Golgi apparatus (Band C) can be distinguished from the immature, core-glycosylated form resident in the ER (Band B) by their different molecular weights.[1][2] An effective corrector like this compound is expected to increase the abundance of the mature Band C form of F508del-CFTR.
Key Principle
This protocol outlines the treatment of cells expressing F508del-CFTR with this compound, followed by protein extraction, separation by SDS-PAGE, and immunodetection of CFTR to evaluate the change in the ratio of mature (Band C) to immature (Band B) protein.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for a typical Western blotting experiment for CFTR analysis.
| Parameter | Value/Range | Notes |
| CFTR Band B (Immature) | ~150-160 kDa | Core-glycosylated form, resident in the ER.[1] |
| CFTR Band C (Mature) | ~170-180 kDa | Complex-glycosylated form, post-Golgi.[1][3] |
| Protein Loading Amount | 20-50 µg | Per lane, dependent on cell type and CFTR expression levels.[1][4] |
| Primary Anti-CFTR Antibody Dilution | 1:1000 - 1:10,000 | Dependent on the specific antibody used.[4][5][6] |
| Secondary Antibody Dilution | 1:5,000 - 1:10,000 | Dependent on the specific antibody and detection system.[4][6] |
Experimental Protocol
This protocol provides a step-by-step guide for assessing the effect of this compound on CFTR protein expression and maturation.
1. Cell Culture and this compound Treatment
-
Plate cells expressing F508del-CFTR (e.g., CFBE41o- cells stably expressing F508del-CFTR) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (and appropriate vehicle controls, e.g., DMSO) for the desired duration (e.g., 24-48 hours). The optimal concentration and incubation time should be determined empirically.
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. Sample Preparation for SDS-PAGE
-
Based on the protein quantification, normalize the protein concentration for all samples with lysis buffer.
-
Add 2X Laemmli sample buffer containing a reducing agent (e.g., 50 mM DTT) to each protein sample.[4]
-
Heat the samples at 37°C for 15-30 minutes or 65°C for 10-15 minutes. Note: Do not boil samples, as this can cause CFTR to aggregate.[4]
4. SDS-PAGE and Protein Transfer
-
Load 20-50 µg of each protein sample into the wells of a low-percentage (e.g., 6-8%) or a gradient (e.g., 4-15%) Tris-glycine polyacrylamide gel.[4]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[1][4]
5. Immunoblotting
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[1]
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., mouse anti-CFTR mAb clone M3A7 or a similar validated antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][4]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands corresponding to immature (Band B) and mature (Band C) CFTR. The ratio of Band C to the total CFTR (Band B + Band C) can be used to quantify the maturation efficiency.
Visualizations
CFTR Trafficking and Corrector Action
Caption: Mechanism of this compound action on F508del-CFTR trafficking.
References
Application Notes and Protocols: Ussing Chamber Experiments with KM11060
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ussing chamber is a powerful tool for studying epithelial transport, providing a physiological system to measure the transport of ions, nutrients, and drugs across various epithelial tissues.[1][2] This technique allows for the precise measurement of electrophysiological parameters such as short-circuit current (Isc), transepithelial electrical resistance (TEER), and potential difference (PD), which are indicative of ion transport and barrier integrity.[3][4] Ussing chambers are widely used in research areas such as intestinal absorption, cystic fibrosis, and drug permeability studies.[4][5]
KM11060 is a corrector of the F508del-cystic fibrosis transmembrane conductance regulator (CFTR) trafficking defect.[6] The F508del mutation is the most common cause of cystic fibrosis, leading to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation.[6] As a result, there is a significant reduction in CFTR channels at the apical membrane of epithelial cells, impairing chloride and bicarbonate secretion.[7] this compound acts to rescue the trafficking of the F508del-CFTR protein, allowing it to reach the cell surface and function as an ion channel.[6]
These application notes provide a detailed methodology for utilizing Ussing chamber experiments to investigate the efficacy of this compound in restoring the function of F508del-CFTR in epithelial tissues.
Data Presentation
Table 1: Expected Electrophysiological Parameters in Response to this compound and CFTR Activation
| Treatment Sequence | Parameter | Expected Outcome in F508del-CFTR Epithelia | Rationale |
| Baseline | Isc (µA/cm²) | Low | Minimal basal CFTR activity due to the trafficking defect. |
| TEER (Ω·cm²) | High | Intact epithelial barrier function. | |
| This compound Incubation | Isc (µA/cm²) | No significant change | This compound is a corrector, rescuing protein trafficking, but not a direct activator of the channel. |
| TEER (Ω·cm²) | No significant change | The compound is not expected to acutely alter tight junction integrity. | |
| CFTR Activator (e.g., Forskolin) | Isc (µA/cm²) | Minimal increase | Without this compound, there are few CFTR channels at the membrane to be activated. |
| This compound followed by CFTR Activator | Isc (µA/cm²) | Significant, sustained increase | This compound has rescued F508del-CFTR to the apical membrane, which is then activated by the stimulant, leading to Cl⁻ secretion. |
| CFTR Inhibitor (e.g., CFTRinh-172) | Isc (µA/cm²) | Decrease to baseline | Confirms that the observed increase in Isc is specifically due to CFTR channel activity. |
Experimental Protocols
Solutions and Reagents
-
Krebs-Bicarbonate Ringer (KBR) Solution (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂.[1] The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.[1][2]
-
Substrates: Add 10 mM glucose to the serosal (basolateral) buffer as an energy source and 10 mM mannitol to the mucosal (apical) buffer to maintain osmotic balance.[1][2]
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). The final solvent concentration in the Ussing chamber should be kept to a minimum (typically <0.1%) to avoid off-target effects.
-
CFTR Activator: Forskolin (typically 10 µM) is a common activator of CFTR through the cAMP pathway.
-
CFTR Inhibitor: CFTRinh-172 (typically 10 µM) can be used to confirm the specificity of the observed current.
Tissue Preparation
The choice of epithelial tissue is critical. For studying F508del-CFTR, appropriate models include:
-
Intestinal tissue from F508del-CFTR transgenic mice: The jejunum or colon are commonly used.[1][8]
-
Cultured epithelial cell monolayers expressing F508del-CFTR: Cell lines such as CFBE41o- or Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR can be grown on permeable supports (e.g., Transwell inserts).[4]
Protocol for Intestinal Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the desired intestinal segment (e.g., jejunum) and immediately place it in ice-cold, oxygenated KBR solution.[9]
-
Open the intestinal segment along the mesenteric border and gently rinse the luminal contents with cold KBR.
-
Strip the external muscle layers (serosa and muscularis externa) to isolate the mucosa and submucosa.[10] This step is crucial for reducing tissue thickness and improving viability.
-
Cut the prepared tissue into appropriate sizes for mounting in the Ussing chamber sliders.
Ussing Chamber Setup and Operation
-
Assemble the Ussing Chamber: Ensure all components are clean and properly assembled.[11]
-
Eliminate Electrical Bias: Before mounting the tissue, fill the chambers with KBR solution and measure the potential difference and resistance of the empty chamber to account for any intrinsic bias.[1]
-
Mount the Tissue: Carefully mount the prepared epithelial tissue or cell culture insert between the two halves of the Ussing chamber, ensuring a leak-proof seal.[4][12] The exposed surface area should be known for later data normalization.[10]
-
Fill the Chambers: Fill both the mucosal and serosal chambers with equal volumes of pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) KBR solution.[13]
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes, during which the baseline potential difference (PD) and transepithelial electrical resistance (TEER) should stabilize.[9][12] This indicates tissue viability.
-
Short-Circuit Current (Isc) Measurement: Under voltage-clamp conditions, the transepithelial voltage is held at 0 mV. The current required to do this is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.[3][13]
Experimental Procedure for Evaluating this compound
-
Baseline Recording: Once the tissue is equilibrated, record a stable baseline Isc for 15-20 minutes.
-
This compound Incubation: Add this compound to the serosal (basolateral) side of the tissue. The optimal concentration and incubation time should be determined empirically, but a starting point could be 10 µM for 1-2 hours. Continue to record the Isc.
-
CFTR Activation: After the incubation period with this compound, add a CFTR activator (e.g., 10 µM forskolin) to the serosal side. A rapid and sustained increase in Isc is expected if this compound has successfully rescued F508del-CFTR to the apical membrane.
-
CFTR Inhibition: To confirm that the observed increase in Isc is CFTR-dependent, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical side. This should reverse the forskolin-stimulated Isc.
-
Control Experiments:
-
Vehicle Control: Run parallel experiments using the vehicle (e.g., DMSO) instead of this compound to control for any solvent effects.
-
Activator Alone: In a separate set of tissues, add the CFTR activator without prior incubation with this compound to demonstrate the lack of a significant response in uncorrected F508del-CFTR epithelia.
-
Data Analysis
-
Calculate Change in Isc (ΔIsc): The primary endpoint is the change in short-circuit current in response to CFTR activation. This is calculated as the peak Isc after adding the activator minus the baseline Isc before activation.
-
Normalize Data: Normalize the Isc values to the surface area of the mounted tissue (reported as µA/cm²).[3]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the ΔIsc between different treatment groups (e.g., vehicle vs. This compound).
-
TEER Measurement: TEER can be calculated periodically throughout the experiment using Ohm's law (R = V/I) by applying a brief voltage pulse and measuring the resulting current change.[3] TEER is an indicator of tissue health and barrier integrity.
Mandatory Visualizations
Caption: Signaling pathway of F508del-CFTR correction and activation.
References
- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Study Epithelial Transport Protein Function and Expression in Native Intestine and Caco-2 Cells Grown in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 6. medkoo.com [medkoo.com]
- 7. Intestinal Luminal Anion Transporters and their Interplay with Gut Microbiome and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K+ secretion activated by luminal P2Y2 and P2Y4 receptors in mouse colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. 4.4. Ussing Chamber Experiments [bio-protocol.org]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]
- 13. Ussing chamber - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: KM11060 Treatment of Organoids Derived from Cystic Fibrosis Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for ion and fluid homeostasis in epithelial tissues. The most common mutation, F508del-CFTR, leads to a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a significant reduction of CFTR channels at the cell surface.[1][2] Small-molecule correctors are a class of therapeutic agents that aim to rescue the trafficking of misfolded CFTR to the plasma membrane.[3][4][5]
KM11060 is a novel and potent F508del-CFTR corrector that has demonstrated significant efficacy in pre-clinical models.[6] This document provides detailed application notes and protocols for the use of this compound in treating organoids derived from Cystic Fibrosis patients, a physiologically relevant 3D model for studying CFTR function and modulator drug response.[7] The primary readout for CFTR function in these organoids is the Forskolin-Induced Swelling (FIS) assay, which provides a quantitative measure of CFTR-dependent ion and fluid transport.[8][9]
Mechanism of Action of this compound
This compound acts as a pharmacological chaperone, directly interacting with the misfolded F508del-CFTR protein. This interaction is believed to stabilize the protein structure, allowing it to bypass the ER-associated degradation (ERAD) pathway and traffic to the cell surface, where it can function as a chloride channel.[3][10]
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on forskolin-induced swelling in intestinal organoids homozygous for the F508del mutation. This data is illustrative and serves as a benchmark for expected results based on the potency of known CFTR correctors. For comparison, data for the well-characterized corrector VX-809 (Lumacaftor) is also presented. The Area Under the Curve (AUC) of organoid swelling over time is a robust measure of CFTR function.
| Treatment Condition | Concentration (µM) | Forskolin (µM) | Mean Swelling Increase (%) | Area Under the Curve (AUC) |
| Vehicle (DMSO) | - | 5 | 15 ± 5 | 250 ± 100 |
| This compound | 3 | 5 | 150 ± 20 | 4500 ± 500 |
| This compound | 10 | 5 | 180 ± 25 | 5500 ± 600 |
| VX-809 (Reference) | 3 | 5 | 120 ± 15 | 3500 ± 400 |
Experimental Protocols
Culture of Human Intestinal Organoids from CF Patients
This protocol describes the general steps for culturing and maintaining human intestinal organoids derived from rectal biopsies of CF patients.
Materials:
-
IntestiCult™ Organoid Growth Medium (Human)
-
Corning® Matrigel® Matrix
-
Advanced DMEM/F12
-
Gentle Cell Dissociation Reagent
-
24-well tissue culture plates
Protocol:
-
Thaw cryopreserved intestinal organoids rapidly in a 37°C water bath.
-
Wash the organoids with 10 mL of Advanced DMEM/F12 and centrifuge at 200 x g for 5 minutes.
-
Resuspend the organoid pellet in an appropriate volume of Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®-organoid suspension into the center of pre-warmed 24-well plate wells.
-
Allow the Matrigel® to solidify at 37°C for 10-15 minutes.
-
Add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the Matrigel® domes and mechanically dissociating the organoids.
This compound Treatment and Forskolin-Induced Swelling (FIS) Assay
This protocol details the treatment of CF intestinal organoids with this compound followed by the FIS assay to quantify CFTR function.
Materials:
-
This compound (stock solution in DMSO)
-
Forskolin (stock solution in DMSO)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Calcein AM dye
-
96-well imaging plates
-
High-content imaging system
Protocol:
-
Organoid Seeding:
-
Three to five days post-passage, harvest mature intestinal organoids.
-
Mechanically dissociate organoids into smaller fragments.
-
Seed approximately 50-100 organoid fragments per well in 10 µL of Matrigel® in a 96-well imaging plate.
-
After Matrigel® solidification, add 100 µL of IntestiCult™ Organoid Growth Medium.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in culture medium from a DMSO stock. A final DMSO concentration of ≤0.1% is recommended.
-
Replace the medium in the organoid-containing wells with medium containing the desired concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle (DMSO).
-
Incubate the organoids with this compound for 24-48 hours at 37°C and 5% CO2.
-
-
Forskolin-Induced Swelling Assay:
-
After the this compound incubation period, carefully remove the medium.
-
Wash the organoids twice with pre-warmed KRB buffer.
-
Add 100 µL of KRB buffer containing Calcein AM (for visualization) and the desired concentration of forskolin (e.g., 5 µM) to each well. Include wells with vehicle control (DMSO) instead of forskolin as a negative control.
-
Immediately place the plate in a high-content imaging system equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire brightfield and fluorescent images of the organoids every 15-30 minutes for a total of 2-4 hours.
-
-
Data Analysis:
-
Use image analysis software to segment and measure the total area of the organoids in each well at each time point.
-
Normalize the organoid area at each time point to the area at time zero (before forskolin addition).
-
Calculate the Area Under the Curve (AUC) for the swelling response over time for each condition.
-
Plot dose-response curves for this compound and determine the EC50 value.
-
Signaling Pathway of Forskolin-Induced Swelling
The FIS assay relies on the activation of the cAMP signaling pathway. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the Regulatory (R) domain of the CFTR channel. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), opens the CFTR channel, allowing chloride ions to flow into the organoid lumen. The resulting osmotic gradient drives water into the lumen, causing the organoids to swell. This swelling is a direct measure of functional CFTR at the cell surface.
References
- 1. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Correction of Cystic Fibrosis: Molecular Mechanisms at the Plasma Membrane to Augment Mutant CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of KM11060
A thorough search for the in vivo application and delivery of a compound specifically designated as KM11060 in animal models did not yield any specific results. The scientific literature readily available through public databases does not contain specific studies, quantitative data, or established protocols for a substance with this identifier.
To provide the requested detailed Application Notes and Protocols, further information regarding this compound is required. Essential details would include:
-
Alternative Designations: The compound might be known by other names, such as a chemical name, a developmental code from a specific company, or a different trivial name.
-
Compound Class and Mechanism of Action: Understanding the type of molecule (e.g., small molecule, peptide, antibody) and its biological target or pathway is crucial for identifying relevant research and formulating appropriate experimental designs.
-
Therapeutic Area: Knowing the intended disease or biological process that this compound is designed to affect would narrow the search for analogous compounds and relevant animal models.
Without this fundamental information, it is not possible to generate the detailed application notes, protocols, data tables, and visualizations as requested. The following sections provide a generalized framework and examples of what could be included if information on this compound becomes available.
I. General Principles for In Vivo Application and Delivery of a Novel Compound
This section would typically cover the foundational knowledge required for designing and executing in vivo studies for a new chemical or biological entity.
Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD)
Before initiating efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its relationship with the pharmacological effect.
-
Pharmacokinetic (PK) Studies: These studies aim to characterize the concentration of the drug in the body over time. Key parameters include clearance, volume of distribution, half-life, and bioavailability.[1][2][3] Animal models such as mice, rats, and dogs are commonly used for these assessments.[4][5]
-
Pharmacodynamic (PD) Studies: These studies link the drug concentration to the observed biological effect. This helps in determining the target engagement and the dose required to achieve a therapeutic effect.[1][2]
Toxicology and Safety Pharmacology
A critical step in preclinical development is to assess the safety profile of the compound.
-
Dose-Range Finding Studies: These initial studies help to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[6][7]
-
Acute and Chronic Toxicology Studies: These studies evaluate the adverse effects of single or repeated doses of the compound over a longer duration.[6]
Selection of Animal Models
The choice of animal model is crucial for the relevance of the study. The model should ideally mimic the human disease or condition of interest.[8][9][10]
II. Hypothetical Data Summary for "this compound"
Assuming "this compound" is an anti-cancer agent, the following tables illustrate how quantitative data from hypothetical in vivo studies would be presented.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Mouse | Rat | Dog |
| Clearance (mL/min/kg) | 15.2 | 10.5 | 5.1 |
| Volume of Distribution (L/kg) | 2.5 | 1.8 | 1.2 |
| Half-life (hours) | 2.0 | 2.5 | 3.5 |
| Bioavailability (Oral, %) | 35 | 45 | 60 |
Table 2: Efficacy of this compound in a Xenograft Mouse Model of Human Colon Cancer (HCT116)
| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 950 ± 180 | 36.7 |
| This compound | 30 | 450 ± 110 | 70.0 |
| This compound | 100 | 150 ± 50 | 90.0 |
III. Hypothetical Experimental Protocols
Below are examples of detailed protocols that would be provided if the specifics of this compound were known.
Protocol 1: Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Formulation: Dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Dosing:
-
Intravenous (IV) group: Administer a single dose of 5 mg/kg via the tail vein.
-
Oral (PO) group: Administer a single dose of 20 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Sample Processing: Centrifuge blood at 4000 rpm for 10 minutes to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Protocol 2: Efficacy Study in a Subcutaneous Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Administer this compound or vehicle control intraperitoneally (i.p.) daily for 21 days at the doses specified in Table 2.
-
Efficacy Endpoints:
-
Primary: Tumor volume.
-
Secondary: Body weight (as a measure of toxicity), survival.
-
-
Study Termination: At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
IV. Visualizations
If the mechanism of action of this compound was known, for instance, if it inhibited a specific signaling pathway, a diagram could be generated.
Hypothetical Signaling Pathway Inhibited by this compound
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
To proceed with a detailed and accurate set of Application Notes and Protocols, it is imperative to first identify the specific compound "this compound" within the scientific literature. Researchers and professionals seeking to use this information should first confirm the identity and known biological activities of the compound.
References
- 1. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings [pubmed.ncbi.nlm.nih.gov]
- 2. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of centhaquin citrate in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ichorlifesciences.com [ichorlifesciences.com]
- 7. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 8. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models for the Study of Keratoconus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KM11060 solubility issues in aqueous cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with KM11060 in aqueous cell culture media.
Troubleshooting Guide: this compound Solubility Issues
Question: I am observing precipitation or cloudiness in my cell culture medium after adding this compound. What are the possible causes and how can I resolve this?
Answer:
Precipitation of this compound in aqueous cell culture media is a common issue due to its low aqueous solubility.[1] The primary cause is the transition from a high-concentration organic solvent stock solution to the aqueous environment of the cell culture medium. Here is a step-by-step guide to troubleshoot and resolve this issue:
Step 1: Verify Your Stock Solution
Ensure your this compound stock solution is fully dissolved. This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
-
Action: Visually inspect your DMSO stock solution for any undissolved particles. If present, gentle warming in a 37°C water bath and vortexing can aid dissolution. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Step 2: Optimize Your Dilution Method
The method of diluting the DMSO stock into your aqueous cell culture medium is critical to prevent precipitation.
-
Best Practice: Perform a serial dilution of your high-concentration stock solution in DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock directly to your pre-warmed (37°C) cell culture medium with rapid mixing.
-
Avoid: Adding the aqueous medium directly to your concentrated DMSO stock, as this can cause the compound to "crash out" of solution.
Step 3: Control the Final DMSO Concentration
The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity, typically below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is best to determine the tolerance for your specific cell line.
-
Recommendation: Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent on the cells.
Step 4: Adjust the Final this compound Concentration
If precipitation persists even with an optimized dilution method and acceptable DMSO concentration, the final concentration of this compound may be too high for the aqueous medium.
-
Action: Try lowering the final concentration of this compound in your experiment. It is crucial to work within the soluble range of the compound in your specific cell culture system.
Step 5: Consider the Cell Culture Medium Composition
The components of your cell culture medium can influence the solubility of this compound.
-
Serum: The presence of serum (e.g., Fetal Bovine Serum - FBS) can sometimes aid in the solubilization of hydrophobic compounds due to the presence of proteins like albumin. If you are using a low-serum or serum-free medium, solubility challenges may be more pronounced.
-
Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a corrector of the F508del-cystic fibrosis transmembrane conductance regulator (CFTR) trafficking defect.[1][2] The F508del mutation is the most common mutation in the CFTR gene, leading to cystic fibrosis. This compound, an analog of sildenafil, helps to restore the function of the mutated CFTR chloride channel.[1]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₂S |
| Molecular Weight | 422.33 g/mol [3] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO, not in water[1] |
| Storage (Powder) | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1] |
| Storage (Stock Solution) | 0 - 4°C for short term, or -20°C for long term[1] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is a polar aprotic solvent that can dissolve a wide range of organic compounds.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v). However, some robust cell lines may tolerate up to 1%. It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.
Q5: Can I filter my this compound-containing media to remove the precipitate?
A5: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lower the actual concentration of this compound in your experiment, leading to inaccurate results. The focus should be on preventing precipitation in the first place by following the recommendations in the troubleshooting guide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 422.33 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 422.33 g/mol = 4.22 mg
-
-
Weighing the this compound:
-
Carefully weigh 4.22 mg of this compound powder using an analytical balance.
-
-
Dissolving the powder:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions and Dosing Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare Intermediate Dilutions (Serial Dilution in DMSO):
-
To achieve a low final concentration of DMSO in the culture medium, it is best to first perform serial dilutions of the 10 mM stock in DMSO.
-
Example for a final concentration of 10 µM this compound:
-
Prepare a 1 mM intermediate stock: Dilute the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
-
-
Prepare Final Working Solution in Cell Culture Medium:
-
Directly add a small volume of the appropriate DMSO stock to the pre-warmed cell culture medium with rapid mixing (e.g., by gently pipetting up and down or swirling the vessel).
-
Example for a final concentration of 10 µM this compound:
-
To prepare 1 mL of medium containing 10 µM this compound, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. This results in a final DMSO concentration of 1%.
-
To achieve a lower final DMSO concentration (e.g., 0.1%), you would need to start with a more dilute intermediate stock.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.
-
Example: Add 10 µL of DMSO to 990 µL of cell culture medium for a 1% DMSO vehicle control.
-
-
Dosing Cells:
-
Remove the existing medium from your cell culture plates.
-
Add the prepared working solutions (this compound-containing medium and vehicle control medium) to the respective wells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Workflow for preparing this compound for cell culture experiments.
References
- 1. solubility - Solublity values interpretation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Assays Using Differentiated Human Induced Pluripotent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting KM11060 precipitation in DMSO stock solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KM11060.
Frequently Asked Questions (FAQs)
Q1: My this compound DMSO stock solution, which was initially clear, has now formed a precipitate. What could be the cause?
A1: Precipitation of this compound from a DMSO stock solution can be attributed to several factors:
-
Improper Storage: Exposure to moisture or temperature fluctuations can lead to precipitation. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can reduce the solubility of hydrophobic compounds like this compound.
-
Supersaturation: The initial stock solution may have been prepared at a concentration exceeding the solubility limit of this compound under the storage conditions.
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, causing it to crash out of solution. The freezing point of DMSO is approximately 18.5°C.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can introduce moisture and promote precipitation.
Q2: How can I redissolve the precipitate in my this compound DMSO stock solution?
A2: To redissolve precipitated this compound, you can try the following:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing: After warming, vortex the solution thoroughly to ensure the compound is fully redissolved.
-
Sonication: If warming and vortexing are insufficient, sonicating the vial for a few minutes can help break up the precipitate and facilitate dissolution.
If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q3: What is the recommended procedure for preparing a stable this compound DMSO stock solution?
A3: To prepare a stable stock solution, it is crucial to use high-quality, anhydrous DMSO and follow a precise protocol. Please refer to the detailed "Experimental Protocol for Preparing this compound DMSO Stock Solution" section below.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A4: This is a common phenomenon known as "solvent shock." this compound is soluble in DMSO but may have poor aqueous solubility. When the DMSO stock is rapidly diluted into an aqueous environment, the compound can precipitate out. To prevent this:
-
Stepwise Dilution: Instead of adding the entire volume of the aqueous solution at once, add it gradually while mixing.
-
Reverse Dilution: Add the DMSO stock solution dropwise to the aqueous buffer or medium while gently vortexing.
-
Maintain a Sufficient Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is high enough to maintain the solubility of this compound, but low enough to avoid cellular toxicity (typically <0.5%).
-
Use Pre-warmed Media: Warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 422.32 g/mol | [2][3] |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in Ethanol | Soluble to 10 mM | |
| Appearance | Solid powder | [2] |
| Storage of Powder | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
| Storage of Stock Solution | Aliquoted and stored at -20°C or -80°C. | [4] |
Experimental Protocols
Experimental Protocol for Preparing this compound DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.22 mg of this compound (Calculation: 10 mmol/L * 1 mL * 422.32 g/mol / 1000 = 4.22 mg).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Mandatory Visualization
Caption: A workflow for troubleshooting this compound precipitation.
Caption: F508del-CFTR correction by this compound.
References
Technical Support Center: Determining the Cytotoxic Concentration of KM11060 In Vitro
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration range for KM11060?
A1: Direct cytotoxic data for this compound is not currently published. However, as this compound is an analog of sildenafil, we can infer a potential starting range from the cytotoxic effects observed with sildenafil. Studies have shown that sildenafil exhibits dose-dependent cytotoxicity in various cell lines. For instance, in MCF-7 human breast cancer cells, sildenafil showed an IC50 value of 14 µg/mL.[1] It is recommended to start with a broad concentration range (e.g., 0.1 µM to 100 µM) to empirically determine the optimal range for your specific cell line and experimental conditions.
Q2: Which assay is recommended for determining the cytotoxicity of this compound?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Q3: What cell lines should I use for testing this compound cytotoxicity?
A3: The choice of cell line will depend on your research focus. Since this compound is known as a corrector for the F508del-CFTR trafficking defect, using cystic fibrosis cell lines (e.g., CFBE41o-) would be highly relevant. However, to assess general cytotoxicity, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to understand the compound's specificity.
Q4: How long should I expose the cells to this compound?
A4: The incubation time can significantly influence the cytotoxic effect. A standard approach is to perform experiments at multiple time points, such as 24, 48, and 72 hours, to understand the time-dependent effects of the compound.
Experimental Protocols
Determining Cytotoxic Concentration using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound. Optimization may be required for specific cell lines and laboratory conditions.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Table 1: Example Data Layout for this compound Cytotoxicity
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.88 | 70.4 |
| 50 | 0.45 | 36.0 |
| 100 | 0.15 | 12.0 |
Note: This is example data and does not represent actual experimental results for this compound.
Troubleshooting Guide
Q: I am observing high variability between my replicate wells. What could be the cause?
A: High variability can be due to several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, avoid using the outermost wells or fill them with sterile PBS.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique.
-
Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. You can gently shake the plate or pipette up and down to aid dissolution.
Q: My IC50 value seems much higher/lower than expected based on the sildenafil data. Why might this be?
A: Discrepancies can arise from:
-
Different cell line sensitivity: Different cell types have varying sensitivities to compounds.
-
Differences in experimental conditions: Incubation time, cell density, and medium composition can all influence the outcome.
-
Compound stability: Ensure your this compound stock solution is properly stored and has not degraded.
-
This compound has a genuinely different cytotoxic profile than sildenafil: As an analog, its biological activity, including cytotoxicity, may differ significantly.
Q: The cells in my vehicle control wells are also dying. What should I do?
A: This indicates that the solvent (e.g., DMSO) concentration is too high and is causing toxicity. It is crucial to determine the maximum non-toxic concentration of your solvent on the specific cell line you are using. Typically, DMSO concentrations should be kept below 0.5% (v/v).
Visualizations
Caption: Workflow for determining the cytotoxic concentration of this compound using an MTT assay.
Caption: A generalized signaling pathway illustrating how a cytotoxic compound might induce apoptosis.
References
Technical Support Center: Managing KM11060 Aggregation in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the small molecule KM11060 in experimental buffers. The information provided is aimed at ensuring reliable and reproducible experimental outcomes.
Understanding the Challenge: this compound Aggregation
This compound is a hydrophobic small molecule with the chemical formula C19H17Cl2N3O2S. It is known to be soluble in organic solvents like DMSO and ethanol but is insoluble in water. This low aqueous solubility makes it prone to aggregation when diluted into the aqueous buffers commonly used in biochemical and cell-based assays. Such aggregation can lead to non-specific interactions, assay interference, and inaccurate results.
Troubleshooting Guide: How to Avoid this compound Aggregation
If you observe compound precipitation, variable assay results, or a loss of activity over time, this compound aggregation may be the underlying cause. The following troubleshooting steps can help you mitigate this issue.
Initial Assessment: Optimizing Solvent Concentration
A common reason for compound precipitation is the high concentration of the organic solvent (e.g., DMSO) in the final assay buffer.
Experimental Protocol: Kinetic Solubility Assessment
-
Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your this compound DMSO stock into your final aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%. For example, add 2 µL of your serially diluted DMSO stock to 198 µL of assay buffer.
-
Incubation: Incubate the plate under the same conditions (temperature and duration) as your main experiment.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Data Analysis: Determine the highest concentration of this compound that does not show a significant increase in turbidity. This is your approximate kinetic solubility limit in the assay buffer.
Strategy 1: Incorporating Non-ionic Detergents
Non-ionic detergents can prevent aggregation by forming micelles that encapsulate hydrophobic molecules.
Experimental Protocol: Detergent Titration
-
Reagent Preparation: Prepare fresh stock solutions of non-ionic detergents such as Triton X-100 or Tween-20 in your assay buffer.
-
Assay Setup: Set up your experiment with a range of final detergent concentrations. A common starting point is 0.01% (v/v) for Triton X-100 or 0.01% - 0.05% (v/v) for Tween-20.[1][2] It is important to use concentrations above the detergent's Critical Micelle Concentration (CMC) to ensure micelle formation.
-
Control: Include a control without any detergent to assess the baseline aggregation.
-
Data Comparison: Compare the activity and solubility of this compound in the presence and absence of the detergent. A significant reduction in non-specific activity or an increase in apparent solubility suggests that aggregation was the initial problem.
Strategy 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[3][4]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent β-cyclodextrin.[5]
-
Formulation Preparation: Prepare a stock solution of HP-β-CD in your assay buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Complex Formation: Dissolve this compound directly into the HP-β-CD containing buffer. Gentle heating and stirring may aid in the formation of the inclusion complex.
-
Assay Performance: Perform your assay using the this compound-cyclodextrin formulation. Remember to include a vehicle control with the same concentration of cyclodextrin alone to account for any effects of the excipient itself.
Quantitative Data Summary
The following table provides a summary of typical concentrations for commonly used anti-aggregation additives.
| Additive | Type | Typical Starting Concentration | Critical Micelle Concentration (CMC) | Notes |
| Triton X-100 | Non-ionic Detergent | 0.01% (v/v)[1][6] | ~0.2-0.3 mM[7] | Can interfere with absorbance readings at 280 nm. |
| Tween-20 | Non-ionic Detergent | 0.01% - 0.05% (v/v)[2] | ~0.06 mM[8] | Generally milder than Triton X-100 and often used in cell-based assays at low concentrations. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1% - 40% (w/v) | Not Applicable | Forms inclusion complexes to enhance solubility.[5] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a decision-making workflow for addressing this compound aggregation.
References
- 1. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alzet.com [alzet.com]
- 6. researchgate.net [researchgate.net]
- 7. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tween® 20 Detergent | AAT Bioquest [aatbio.com]
potential off-target effects of KM11060 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KM11060 in cellular assays. The information addresses potential off-target effects and provides detailed protocols for relevant experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is known as a corrector for the F508del mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Its primary function is to rescue the trafficking defect of this mutant protein, allowing it to reach the cell surface and function as a chloride channel. It is an analog of sildenafil.
Q2: Are there any known off-target effects for this compound?
As of the latest available data, there is no publicly accessible, comprehensive off-target profile for this compound, such as a broad kinase selectivity panel (e.g., KINOMEscan). However, given that this compound is an analog of sildenafil, it is prudent to consider the known off-target effects of sildenafil as potential areas for investigation.
Q3: What are the known off-target effects of sildenafil that could be relevant for this compound?
Sildenafil, the parent analog of this compound, is a phosphodiesterase 5 (PDE5) inhibitor. Its off-target effects can include:
-
Inhibition of other phosphodiesterases: Sildenafil can inhibit other PDEs, such as PDE6, which is involved in vision and can lead to visual disturbances.
-
Cardiovascular effects: Due to its vasodilatory effects, it can cause hypotension.
-
MAPK pathway activation: In some contexts, sildenafil has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway.
-
Neuroprotective effects: Some studies suggest neuroprotective roles for sildenafil.
-
Anti-proliferative effects: In certain cancer cell lines, sildenafil has demonstrated cytotoxic or anti-proliferative activity.
Researchers using this compound should consider evaluating these potential off-target activities in their specific cellular models.
Troubleshooting Guides
Kinase Profiling Assays
Issue: High variability or unexpected results in a kinase profiling assay.
Kinase profiling is essential to determine the selectivity of a compound against a panel of kinases. Inconsistent results can obscure the true off-target profile of this compound.
-
Potential Cause 1: Compound Precipitation.
-
Troubleshooting Step: Ensure that this compound is fully solubilized in the assay buffer at the tested concentrations. Visually inspect for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration range.
-
-
Potential Cause 2: ATP Concentration.
-
Troubleshooting Step: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all kinases tested and is ideally at or near the Km value for each kinase to allow for accurate comparison of IC50 values.
-
-
Potential Cause 3: Reagent Quality and Handling.
-
Troubleshooting Step: Use high-quality, purified kinases and fresh ATP solutions. Avoid repeated freeze-thaw cycles of enzymes and reagents. Run appropriate positive and negative controls to ensure the assay is performing as expected.
-
Cytotoxicity and Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Issue: Inconsistent IC50 values or high background in cytotoxicity assays.
Assessing the cytotoxic potential of this compound is a critical step in understanding its off-target effects on cell health.
-
Potential Cause 1: Compound Interference with Assay Reagents.
-
Troubleshooting Step: Some compounds can directly react with the assay reagents (e.g., reducing MTT or inhibiting luciferase). To test for this, run parallel assays in cell-free wells containing the compound at the same concentrations used in the cellular assay. If interference is observed, consider using an alternative cytotoxicity assay with a different detection method.
-
-
Potential Cause 2: Cell Seeding Density.
-
Troubleshooting Step: The number of cells seeded per well can significantly impact the results. Ensure that cells are in the logarithmic growth phase and that the seeding density is optimized for the duration of the assay. High cell density can lead to nutrient depletion and cell death, masking the compound's effect, while low density may result in a weak signal.
-
-
Potential Cause 3: Solvent Effects.
-
Troubleshooting Step: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low (typically <0.5%) and consistent across all wells. Include a vehicle control (medium with the same concentration of solvent) to account for any solvent-induced cytotoxicity.
-
-
Potential Cause 4: Incomplete Solubilization of Formazan Crystals (MTT Assay).
-
Troubleshooting Step: After the incubation with MTT, ensure complete solubilization of the formazan crystals. Inadequate mixing or insufficient volume of the solubilization buffer can lead to inaccurate absorbance readings. Gently mix by pipetting or use a plate shaker.
-
Quantitative Data Summary
As no direct kinase profiling or broad cytotoxicity data for this compound is publicly available, the following tables summarize the reported cytotoxic effects of its analog, sildenafil , in various cancer cell lines.
Table 1: Sildenafil Cytotoxicity Data (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT | ~31.6 | [1] |
| A549 | Lung Cancer | Not Specified | >100 | Not Specified |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | [2] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | [2] |
Note: The IC50 value for MCF-7 cells was converted from the reported 14 µg/mL.[1] The specific assay and IC50 values for A549, PC-3, and DU145 cells were not detailed in the provided search results but sildenafil was shown to have effects on these lines.[2] Researchers should determine the IC50 of this compound empirically in their cell lines of interest.
Experimental Protocols
General Protocol for Kinase Profiling (e.g., using a commercial service like KINOMEscan or an in-house assay)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. From this stock, prepare serial dilutions to be used in the assay.
-
Kinase Reaction Mixture: In a multiwell plate, prepare a reaction mixture containing the kinase of interest, a suitable substrate, and assay buffer.
-
Initiation of Reaction: Add a fixed concentration of ATP (often at the Km for each kinase) and the test compound (this compound) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor for the kinase) and a negative control (vehicle).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period to allow for the phosphorylation reaction to occur.
-
Detection: Stop the reaction and quantify the amount of substrate phosphorylation. The method of detection will vary depending on the assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Potential off-target signaling pathway of sildenafil.
Caption: General workflows for cellular assays.
References
Technical Support Center: Managing DMSO Toxicity When Using KM11060 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the CFTR corrector KM11060 in cell culture, with a specific focus on managing the potential toxicity of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO for dissolving this compound in cell culture experiments?
A1: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize its toxic effects.[1][2] For most cell lines, a final DMSO concentration of 0.5% or lower is generally well-tolerated.[2][3] For sensitive cell lines, including primary cells, it is advisable to keep the concentration at or below 0.1%.[2][4] It is highly recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum concentration that does not significantly affect cell viability or the experimental endpoint.[1][3]
Q2: Can DMSO itself interfere with cellular signaling pathways?
A2: Yes, DMSO is not an inert solvent and can impact cellular processes. Studies have shown that DMSO can influence signaling pathways. For instance, at a concentration of 2%, DMSO has been observed to reduce the phosphorylation of Akt, p38, JNK, and ERK1/2 in response to stimuli in human monocytes.[1] Therefore, it is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as the this compound-treated cells) in your experiments to differentiate the effects of the solvent from the effects of this compound.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a corrector of the F508del-cystic fibrosis transmembrane conductance regulator (CFTR) trafficking defect.[5][6] The F508del mutation is the most common mutation in the CFTR gene, leading to a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation. This compound helps to correct the misfolding of the F508del-CFTR protein, allowing it to traffic to the cell surface and function as a chloride channel.[5][7]
Q4: Are there any known off-target effects of this compound?
A4: While the primary target of this compound is the F508del-CFTR protein, it has also been shown to inhibit phosphodiesterase 5 (PDE5) activity. As with any small molecule inhibitor, off-target effects are possible and should be considered when interpreting experimental results.[8] It is recommended to use the lowest effective concentration of this compound to minimize the potential for off-target activities.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[6] To maintain its stability, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[9]
Troubleshooting Guides
Issue 1: High Levels of Cell Death in this compound-Treated and Vehicle Control Wells
-
Possible Cause: The final concentration of DMSO is too high for your specific cell line, leading to cytotoxicity.[1][10]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check all calculations to ensure the final DMSO concentration in the culture medium is within the recommended range (ideally ≤ 0.1% for sensitive cells and ≤ 0.5% for most robust cell lines).[2][4]
-
Perform a DMSO Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[1][3]
-
Reduce Exposure Time: If the experimental design allows, consider reducing the incubation time of the cells with the this compound/DMSO solution.[10]
-
Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density. Cells that are too sparse may be more susceptible to the toxic effects of DMSO.
-
Issue 2: Inconsistent or Unexpected Results with this compound Treatment
-
Possible Cause 1: Compound Instability or Degradation. Small molecule inhibitors can be unstable in cell culture media at 37°C over extended periods.[9]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Assess Compound Stability: If you continue to see inconsistent results, you may need to perform a stability assay to determine the half-life of this compound in your specific cell culture medium and conditions. This can be done by incubating the compound in the medium at 37°C and measuring its concentration at different time points using methods like HPLC-MS.[9]
-
Replenish Medium: For long-term experiments, consider replenishing the cell culture medium with freshly prepared this compound at regular intervals.[8]
-
-
-
Possible Cause 2: Off-Target Effects of this compound or DMSO. The observed phenotype may not be due to the intended on-target effect.[8]
-
Troubleshooting Steps:
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to determine if the observed effects are specific to the active molecule.
-
Perform a Rescue Experiment: If possible, overexpressing the wild-type CFTR protein may rescue the phenotype induced by this compound if the effect is on-target.
-
Carefully Analyze Vehicle Control: Compare the results of the this compound-treated cells to the DMSO-only vehicle control to isolate the effects of the compound from the solvent.
-
-
Issue 3: this compound Appears to Have No Effect on F508del-CFTR Correction
-
Possible Cause 1: Suboptimal Concentration of this compound. The concentration of this compound may be too low to effectively correct the F508del-CFTR trafficking defect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal effective concentration for your cell line.
-
Increase Incubation Time: The correction of protein trafficking may be a time-dependent process. Try extending the incubation time with this compound.
-
-
-
Possible Cause 2: Assay Sensitivity. The assay used to measure CFTR function may not be sensitive enough to detect the correction.
-
Troubleshooting Steps:
-
Use Multiple Assays: Employ a combination of methods to assess CFTR correction, such as Western blotting to look for the mature, complex-glycosylated form of CFTR (Band C) and functional assays like the Ussing chamber or halide-sensitive YFP assays.[11]
-
Optimize Assay Conditions: Ensure that your functional assay conditions (e.g., concentration of forskolin and genistein for channel activation) are optimized.
-
-
Data Presentation
Table 1: Recommended DMSO Concentrations for Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Notes |
| Most Cancer Cell Lines | 0.5%[2] | Some robust lines may tolerate up to 1%, but this should be verified.[2][4] |
| Primary Cells | ≤ 0.1%[2] | Highly sensitive to DMSO toxicity. |
| Stem Cells | ≤ 0.1% | Can be very sensitive; dose-response is critical. |
Table 2: Quantitative Data for this compound
| Cell Line | Assay Type | Effective Concentration (EC50) | Reference |
| e.g., CFBE41o- | e.g., YFP-Halide Quenching | To be determined empirically | N/A |
| e.g., Primary Human Bronchial Epithelial | e.g., Ussing Chamber | To be determined empirically | N/A |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a serial dilution of sterile, cell culture-grade DMSO in your complete cell culture medium. Recommended final concentrations to test are 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Include a "medium only" control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The highest concentration that shows minimal (e.g., <10%) reduction in cell viability is considered the maximum non-toxic concentration for your experiment.
Protocol 2: General Protocol for a Cell-Based Assay with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C.
-
Cell Seeding: Seed the F508del-CFTR expressing cells (e.g., CFBE41o-) in the appropriate culture vessel (e.g., 96-well plate for a high-throughput assay). Allow the cells to adhere and reach the desired confluency.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and add the prepared working solutions of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay for CFTR Correction: Perform your chosen assay to measure CFTR function or trafficking. This could include:
-
Western Blotting: To detect the appearance of the mature (Band C) form of CFTR.
-
Functional Assays: Such as a YFP-halide quenching assay or an Ussing chamber experiment to measure chloride channel activity.
-
-
Data Analysis: Analyze the results to determine the effect of this compound on CFTR correction compared to the vehicle control.
Visualizations
Caption: Workflow for determining the maximum non-toxic DMSO concentration.
Caption: Mechanism of this compound and a hypothetical off-target interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. btsjournals.com [btsjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. cff.org [cff.org]
Technical Support Center: Improving the Stability of KM11060 in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of the CFTR corrector, KM11060, in solution for long-term experiments. The following troubleshooting guides and FAQs address common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a corrector of the F508del-CFTR trafficking defect, the most common mutation causing cystic fibrosis.[1] It is an analog of sildenafil and works to restore the function of the mutated CFTR chloride channel.[1] The stability of this compound in your experimental setup is critical because if the compound degrades, its effective concentration will decrease. This can lead to an underestimation of its potency and efficacy, ultimately producing unreliable and misleading data.[2]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: According to supplier data, this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. It is not soluble in water.[1] For long-term storage, solid this compound should be kept in a dry, dark place at -20°C for months to years.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][3] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3][4]
Q3: What factors can cause this compound to degrade in my cell culture media?
A3: Several factors within cell culture media can lead to the degradation of small molecules like this compound:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote pH-dependent degradation pathways like hydrolysis.[2]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[2]
-
Media Components: Components like amino acids, vitamins, and metal ions can interact with and degrade the compound.[2][5]
-
Enzymatic Degradation: If you are using serum in your media, enzymes such as esterases and proteases can metabolize this compound.[2]
-
Light and Oxygen: Exposure to light can cause photodegradation, and dissolved oxygen can lead to oxidative degradation.[2]
Q4: My this compound is precipitating when I add it to the cell culture medium. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Check Final Concentration: You may be exceeding the solubility limit of this compound in the aqueous media. Try using a lower final concentration.[6]
-
Optimize Dilution: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.[6]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility.[2]
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is less than 0.5% to avoid cellular toxicity.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound stability.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in a long-term experiment. | Chemical degradation in media. | Perform a stability study by incubating this compound in cell-free media over a time course. Analyze the concentration of the parent compound at different time points using HPLC or LC-MS/MS.[2] |
| Cellular metabolism. | Incubate this compound with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites. | |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.[2] | |
| Inconsistent or irreproducible results between experiments. | Degradation of stock solution. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by making single-use aliquots.[3] Store aliquots at -80°C for long-term use. |
| Inaccurate pipetting of viscous DMSO stock. | Allow the DMSO stock to completely thaw and equilibrate to room temperature before use. Vortex gently before pipetting. | |
| Visible precipitate in cell culture wells after adding this compound. | Exceeded solubility in aqueous media. | Decrease the final concentration of this compound. Prepare working solutions by adding the DMSO stock to pre-warmed media with gentle mixing.[2][6] |
| Contamination of DMSO stock with water. | Use anhydrous, high-purity DMSO to prepare stock solutions.[6] Store DMSO properly to prevent water absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound solid powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Before opening the vial, centrifuge the solid this compound to ensure all powder is at the bottom.[3]
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided it does not affect the compound's stability.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes.[3][4]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[7]
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Long-Term Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in your specific cell culture medium at 37°C over a typical experimental duration.
Materials:
-
This compound stock solution (in DMSO)
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile, low-protein-binding plates or tubes
-
Calibrated 37°C incubator with CO2 control
-
Access to an analytical instrument (e.g., LC-MS/MS) for concentration measurement
Procedure:
-
Prepare a bulk solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense this solution into multiple wells or tubes, creating several replicates for each time point.
-
Prepare a "time zero" sample by immediately freezing a set of replicates at -80°C.
-
Place the remaining samples in a 37°C incubator.
-
At various time points throughout your planned experimental duration (e.g., 24h, 48h, 72h), remove a set of replicates from the incubator and immediately freeze them at -80°C.
-
Once all time points are collected, thaw all samples and analyze the concentration of this compound in each sample using a validated analytical method like LC-MS/MS.
-
Compare the concentration at each time point to the "time zero" sample to determine the percentage of this compound remaining.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Role of this compound in rescuing misfolded F508del-CFTR.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
addressing inconsistent results in KM11060 functional assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of KM11060 in functional assays. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), leading to the downstream inhibition of cell proliferation, survival, and differentiation in susceptible cell lines.
Q2: What are the recommended cell lines for testing this compound?
A2: We recommend using cell lines with known mutations that lead to the constitutive activation of the RAS-RAF-MEK-ERK pathway, such as those with BRAF V600E or activating RAS mutations (e.g., A375, HT-29, MIA PaCa-2).
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and assay duration. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values from Cell Viability Assays (e.g., MTT, XTT)
Inconsistent IC50 values are a common issue in cell viability assays. The following guide will help you troubleshoot potential causes.
Troubleshooting Steps:
-
Cell Seeding and Health:
-
Ensure a single-cell suspension with high viability (>95%) before seeding.
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Check for signs of contamination (e.g., bacteria, yeast, mycoplasma).
-
-
Compound Handling:
-
Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Ensure complete solubilization of the compound in the chosen solvent (e.g., DMSO).
-
Use a consistent, low percentage of the solvent across all wells, including vehicle controls.
-
-
Assay Protocol:
-
Ensure uniform incubation times for both drug treatment and assay reagent (e.g., MTT).
-
Mix plates gently after adding reagents to ensure even distribution without disturbing the cell monolayer.
-
For MTT assays, ensure complete dissolution of the formazan crystals before reading the absorbance.
-
Data Presentation: Example of Inconsistent vs. Expected IC50 Values
| Experiment | Cell Line | Seeding Density | This compound IC50 (nM) | Notes |
| Expected | A375 | 5,000 cells/well | 50.5 | Consistent results across replicates. |
| Problematic | A375 | 5,000 cells/well | 150.2 | High standard deviation. |
| Problematic | A375 | 10,000 cells/well | 95.8 | IC50 shifted due to higher cell number. |
Experimental Workflow Diagram
Caption: A typical workflow for determining the IC50 of this compound using a cell viability assay.
Issue 2: No Change or Unexpected Increase in Phospho-ERK Levels After this compound Treatment
A lack of reduction in phospho-ERK (p-ERK) is a direct indicator that this compound is not effectively inhibiting the MEK pathway under your experimental conditions.
Troubleshooting Steps:
-
Treatment Time and Concentration:
-
Ensure the concentration of this compound is sufficient to inhibit MEK1/2. Use a concentration at or above the IC50 value determined from your cell viability assays.
-
Optimize the treatment duration. A significant reduction in p-ERK can often be observed within 1-4 hours of treatment.
-
-
Western Blot Protocol:
-
Prepare cell lysates quickly on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA).
-
Verify the quality of your primary antibodies (anti-p-ERK, anti-total-ERK) and use them at the recommended dilutions.
-
Include appropriate controls: a vehicle-treated control (should show high p-ERK) and a positive control cell line if available.
-
Signaling Pathway Diagram
Caption: this compound acts by inhibiting MEK1/2, thereby blocking downstream ERK1/2 activation.
Issue 3: Inconsistent Results in In Vitro Kinase Assays
Direct measurement of MEK1/2 kinase activity can be affected by several factors.
Troubleshooting Steps:
-
Reagent Quality:
-
Use high-quality, active MEK1/2 enzyme and a suitable substrate (e.g., inactive ERK2).
-
Ensure the ATP solution is at the correct concentration, as this compound is an ATP-competitive inhibitor.
-
-
Assay Conditions:
-
Optimize the enzyme and substrate concentrations to ensure the reaction is in the linear range.
-
Maintain a consistent reaction temperature and incubation time.
-
Ensure the final DMSO concentration is low and consistent across all reactions.
-
Troubleshooting Logic Diagram
Validation & Comparative
A Comparative Guide to F508del-CFTR Correctors: Evaluating the Efficacy of VX-809 (Lumacaftor)
Introduction
Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, leading to a loss of chloride ion transport at the cell surface. Pharmacological correctors are a class of small molecules that aim to rescue the trafficking and processing of F508del-CFTR, restoring its function at the plasma membrane. This guide provides a comprehensive overview of the efficacy of a well-characterized CFTR corrector, VX-809 (lumacaftor). An initial objective of this guide was to compare the efficacy of KM11060 against VX-809; however, a thorough search of publicly available scientific literature and databases did not yield any information on a compound designated this compound in the context of CFTR correction. Therefore, this guide will focus exclusively on the experimental data and mechanism of action of VX-809.
VX-809 (Lumacaftor): An In-Depth Efficacy Analysis
VX-809 (lumacaftor) is a CFTR corrector that has undergone extensive preclinical and clinical evaluation. It has been shown to partially restore the function of the F508del-CFTR protein by improving its conformational stability and subsequent trafficking to the cell surface.
Data Presentation: Quantitative Efficacy of VX-809
The following tables summarize key quantitative data from various in vitro and clinical studies, demonstrating the efficacy of VX-809 in rescuing F508del-CFTR function.
Table 1: In Vitro Efficacy of VX-809 in F508del-CFTR Cell Models
| Cell Line | Assay Type | Endpoint Measured | VX-809 Concentration | Fold Increase vs. DMSO (Control) | Reference |
| Fischer rat thyroid (FRT) cells | Chloride transport assay | CFTR-mediated chloride transport | 0.5 µM | EC50 of 0.5 µM for transport | [1] |
| Human bronchial epithelial (HBE) cells | Ussing chamber | F508del-CFTR Cl- secretion | Not specified | Increased Cl- secretion | [1] |
| Primary human bronchial epithelial (HBE) cells | Ussing chamber | Chloride transport | 3 µM | ~6-fold | [2] |
| CFBE41o- cells | Western Blot | C band/B band ratio (CFTR maturation) | 3 µM | Statistically significant increase (p < 0.01) | [3] |
| CFBE41o- cells | YFP-based functional assay | CFTR channel activity | 3 µM | Statistically significant increase (p < 0.001) | [3] |
Table 2: Clinical Efficacy of Lumacaftor (in combination with Ivacaftor)
| Study Population | Treatment | Primary Outcome | Mean Change from Baseline | p-value | Reference |
| Patients homozygous for F508del-CFTR | Lumacaftor/Ivacaftor | Percent predicted FEV1 (ppFEV1) | 2.6-4.0% improvement | <0.001 | [4] |
| Children and adults homozygous for F508del-CFTR | Lumacaftor/Ivacaftor | Sweat Chloride | -18.5 mmol/L | <0.001 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Western Blotting for CFTR Maturation
Objective: To assess the effect of VX-809 on the maturation of F508del-CFTR, as indicated by the ratio of the fully glycosylated, mature form (Band C) to the core-glycosylated, immature form (Band B).
Protocol:
-
Cell Culture and Treatment: CFBE41o- cells stably expressing F508del-CFTR are cultured to confluence. Cells are then treated with either 3 µM VX-809 or DMSO (vehicle control) for 24 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of Band B and Band C is quantified using densitometry software. The C band/B band ratio is calculated and normalized to the DMSO control.[3]
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
Objective: To measure the effect of VX-809 on CFTR-mediated chloride ion transport across a polarized epithelial monolayer.
Protocol:
-
Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer is formed.
-
Treatment: The cells are treated with VX-809 (e.g., 3 µM) for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral chambers. Both chambers are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
Pharmacological Stimulation and Inhibition: To isolate CFTR-dependent chloride secretion, the following are added sequentially:
-
Amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin to the basolateral chamber to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.
-
A CFTR potentiator (e.g., genistein or VX-770) can be added to further stimulate CFTR channel activity.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and the CFTR inhibitor is calculated to determine the magnitude of CFTR-mediated chloride secretion.[2]
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of action of VX-809 (lumacaftor) in rescuing F508del-CFTR processing.
Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.
Conclusion
VX-809 (lumacaftor) demonstrates a clear, albeit partial, efficacy in correcting the F508del-CFTR defect in vitro. It improves the processing and trafficking of the mutant protein, leading to an increase in its presence at the cell surface and a corresponding increase in chloride channel function. Clinically, when used in combination with a potentiator like ivacaftor, lumacaftor leads to modest but significant improvements in lung function and other disease markers in patients homozygous for the F508del mutation. The provided experimental protocols and workflows offer a standardized approach for evaluating the efficacy of CFTR correctors. While a direct comparison with this compound was not possible due to the absence of available data, the comprehensive analysis of VX-809 serves as a valuable benchmark for the evaluation of novel CFTR corrector compounds in the drug development pipeline.
References
- 1. Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 2. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Rescue of F508del-CFTR Using Small Molecule Correctors [frontiersin.org]
A Head-to-Head Comparison of F508del Correctors: KM11060 Versus Leading Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical efficacy of KM11060 and other notable F508del correctors, including lumacaftor, tezacaftor, and elexacaftor. This analysis is based on available in vitro experimental data to evaluate their potential in correcting the primary defect associated with the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), a life-threatening genetic disorder.[1][2] This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum and subsequent degradation.[1] This results in a significant reduction of functional CFTR channels at the cell surface, leading to impaired chloride and bicarbonate transport across epithelial tissues.[3] F508del correctors are a class of small molecules designed to rescue the trafficking of the mutant CFTR protein to the cell membrane, thereby restoring its function.[3]
This guide will delve into the mechanisms and performance of this compound, a structural analog of sildenafil, and compare it with the established correctors lumacaftor, tezacaftor, and elexacaftor, which are key components of FDA-approved CFTR modulator therapies.[4][5][6]
Mechanism of Action of F508del Correctors
F508del correctors function by binding to the misfolded F508del-CFTR protein and stabilizing its conformation. This allows the protein to evade the cell's quality control machinery and traffic from the endoplasmic reticulum to the Golgi apparatus for further processing and eventual insertion into the plasma membrane. The restored CFTR protein at the cell surface can then be activated by potentiators to facilitate ion transport.
dot
Head-to-Head Comparison of In Vitro Efficacy
The following tables summarize the quantitative data on the efficacy of this compound, lumacaftor, tezacaftor, and elexacaftor in preclinical studies. The data is primarily focused on two key parameters: the rescue of F508del-CFTR protein maturation and the restoration of chloride channel function.
Table 1: F508del-CFTR Protein Maturation Rescue
| Corrector | Cell Line | Concentration | Maturation Efficiency (% of WT) | Reference |
| This compound | BHK | 10 µM | ~15% | [7] |
| Lumacaftor (VX-809) | FRT | 3 µM | ~15% | [5] |
| Tezacaftor (VX-661) | CFBE | 5 µM | Increased Band C | [8] |
| Elexacaftor (VX-445) | CFBE | 5 µM | Increased Band C | [8] |
| Elexacaftor + Tezacaftor | CFBE | 5 µM each | Significantly Increased Band C | [8] |
Note: Direct quantitative comparison of maturation efficiency as a percentage of wild-type (WT) is not available for all compounds under identical conditions. "Increased Band C" indicates a qualitative increase in the mature, fully-glycosylated form of CFTR.
Table 2: Restoration of F508del-CFTR Chloride Channel Function
| Corrector(s) | Cell Line/Tissue | Assay | Concentration | Chloride Transport (% of WT or Fold Increase) | Reference |
| This compound | FRT | YFP-Halide Assay | 10 µM | Data not specified | N/A |
| Lumacaftor (VX-809) | F508del-HBE | Ussing Chamber | 3 µM | ~14% of non-CF HBE | [5] |
| Tezacaftor (VX-661) + Ivacaftor | F508del/F508del HBE | Ussing Chamber | 100 nM / 100 nM | ~20% of WT | [9] |
| Elexacaftor (VX-445) + Tezacaftor + Ivacaftor | F508del/F508del HBE | Ussing Chamber | 100 nM / 100 nM / 100 nM | ~50-60% of WT | [10] |
HBE: Human Bronchial Epithelial; FRT: Fischer Rat Thyroid; YFP: Yellow Fluorescent Protein.
Experimental Protocols
CFTR Maturation Assay (Western Blotting)
This method is used to assess the extent to which a corrector can rescue the processing of F508del-CFTR from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C), which is indicative of successful trafficking through the Golgi apparatus.
dot
Detailed Method:
-
Cell Culture and Treatment: Cells stably expressing F508del-CFTR (e.g., CFBE or BHK cells) are cultured to confluence and then incubated with the corrector compound at various concentrations for a specified period (typically 24-48 hours).[7]
-
Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6-8% polyacrylamide gel is typically used for the large CFTR protein.[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to CFTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensities of Band B (immature CFTR) and Band C (mature CFTR) are quantified using densitometry software. The maturation efficiency is often expressed as the ratio of Band C to the total CFTR (Band B + Band C).[7]
Chloride Transport Assay (Ussing Chamber)
The Ussing chamber is a gold-standard technique to measure ion transport across epithelial tissues or cell monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion.[12][13]
dot
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. Protocols | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. journals.physiology.org [journals.physiology.org]
Validating the Mechanism of Action of KM11060, a Novel Menin-MLL Inhibitor, with Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, potent, and selective small molecule inhibitor, KM11060, which targets the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). The disruption of this interaction is a promising therapeutic strategy for acute leukemias harboring MLL rearrangements. This document outlines the biochemical assays used to validate the mechanism of action of this compound and compares its in vitro performance against other well-characterized Menin-MLL inhibitors, MI-503 and VTP-50469.
Mechanism of Action: Disrupting the Menin-MLL Interaction
In acute leukemias with MLL gene rearrangements, the N-terminal fragment of MLL fuses with one of over 60 different partner proteins. This MLL fusion protein is a key driver of leukemogenesis. The oncogenic activity of MLL fusion proteins is dependent on their interaction with the scaffold protein Menin, which is encoded by the MEN1 gene.[1][2] This interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and ultimately, blocking hematopoietic differentiation and promoting cell proliferation.[2][3][4]
This compound is designed to competitively bind to the MLL binding pocket on Menin, thereby disrupting the Menin-MLL interaction. This is intended to reverse the oncogenic gene expression program driven by MLL fusion proteins and induce differentiation and apoptosis in leukemia cells.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of KM11060 and Ivacaftor: A Comparative Guide to CFTR Modulation
For researchers, scientists, and drug development professionals, this guide explores the potential synergistic effects of combining the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, KM11060, with the CFTR potentiator, ivacaftor. While direct experimental data on this specific combination is not yet available in published literature, this guide will provide a comprehensive comparison based on the well-established principles of corrector-potentiator synergy, drawing parallels from clinically approved combinations.
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein.[1] This protein acts as a chloride ion channel, and its malfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[1][2] The development of CFTR modulators, which include correctors and potentiators, has revolutionized CF treatment.[3]
This compound is a CFTR corrector that addresses the trafficking defect of the most common CF-causing mutation, F508del.[4][5] This mutation results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. Correctors like this compound help the F508del-CFTR protein to fold correctly, enabling its transport to the cell membrane.[3][6]
Ivacaftor (marketed as Kalydeco) is a CFTR potentiator.[7] Its primary function is to increase the channel open probability (gating) of the CFTR protein at the cell surface.[8][9] For CFTR proteins that are present on the cell membrane but have a gating defect (i.e., they do not open frequently enough), ivacaftor helps to keep the channel open for longer, thereby increasing chloride ion transport.[10]
The Rationale for Synergy: A Two-Step Rescue
The distinct mechanisms of action for correctors and potentiators provide a strong basis for their synergistic use. A corrector, such as this compound, increases the number of CFTR channels at the cell surface. Subsequently, a potentiator, like ivacaftor, enhances the function of these channels. This two-step approach is more effective than either agent alone, especially for trafficking mutations like F508del where the primary issue is the lack of protein at the cell surface.[3][6]
This synergistic principle is the foundation for several approved CF therapies, including the combination of lumacaftor and ivacaftor (Orkambi) and the triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor (Trikafta).[4][11][12]
Comparative Performance of Corrector-Potentiator Combinations
While we await direct studies on this compound with ivacaftor, the extensive data from other corrector-potentiator combinations provide a strong predictive framework for the potential efficacy of such a pairing. The following table summarizes the typical improvements seen with these established therapies in patients with the F508del mutation.
| Parameter | Ivacaftor Monotherapy (F508del homozygous) | Corrector-Potentiator Combination (e.g., Lumacaftor/Ivacaftor) | Triple-Combination Therapy (e.g., Elexacaftor/Tezacaftor/Ivacaftor) |
| Improvement in Percent Predicted FEV1 (ppFEV1) | No significant improvement | 2.6-4.0 percentage points | 10-14 percentage points |
| Reduction in Sweat Chloride (mmol/L) | Minimal | ~10 mmol/L | ~45 mmol/L |
| Reduction in Pulmonary Exacerbations | Not effective | 30-39% reduction | 63% reduction |
Note: The data presented are aggregated from various clinical trials and are intended for comparative purposes. Actual results can vary between studies and patient populations.[4][12][13]
Experimental Protocols for Assessing Synergy
To experimentally validate the synergistic effects of this compound and ivacaftor, a series of in vitro assays would be employed. These assays are standard in the field of CFTR modulator research.
Ussing Chamber Assay
This is a key functional assay to measure ion transport across epithelial cell monolayers.
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until they form a polarized monolayer.
-
Treatment: The cells are treated with this compound (as a corrector) for 16-24 hours to allow for the rescue and trafficking of the F508del-CFTR protein to the cell surface.
-
Measurement: The cell monolayers are then mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Activation and Potentiation: Forskolin is added to activate the CFTR channels via cAMP stimulation. Subsequently, ivacaftor is added to potentiate the activity of the rescued channels.
-
Synergy Assessment: The increase in Isc following the addition of ivacaftor in this compound-treated cells is compared to the Isc in cells treated with either compound alone. A significantly greater increase in the combination treatment group indicates synergy.
Western Blot Analysis
This biochemical assay is used to assess the maturation of the CFTR protein.
-
Cell Lysis: HBE cells treated with this compound, ivacaftor, or the combination are lysed to extract total protein.
-
Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with antibodies specific to CFTR.
-
Analysis: The CFTR protein exists in two main forms: Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated). An effective corrector like this compound will show an increase in the intensity of Band C, indicating successful protein trafficking. The combination with ivacaftor can be assessed to see if it has any further effect on protein stability or maturation.
Visualizing the Synergistic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of CFTR modulation and a typical experimental workflow for assessing synergy.
Caption: Synergistic action of this compound and ivacaftor on F508del-CFTR.
Caption: Workflow for evaluating corrector-potentiator synergy.
Conclusion
The combination of a CFTR corrector like this compound with a potentiator such as ivacaftor holds significant therapeutic promise for individuals with the F508del-CFTR mutation. Based on the well-documented synergistic effects of other corrector-potentiator pairs, it is highly probable that a combination of this compound and ivacaftor would lead to a more substantial restoration of CFTR function than either compound administered alone. Future in vitro and clinical studies are warranted to directly assess the efficacy and safety of this specific combination. The experimental protocols outlined in this guide provide a clear roadmap for such investigations, which could pave the way for a novel and effective CF therapy.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. biospace.com [biospace.com]
- 3. cff.org [cff.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Combination Therapy with Lumacaftor–Ivacaftor in Cystic Fibrosis. Keeping It Real - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of CFTR Corrector and Potentiator Combination Therapy in Patients with Cystic Fibrosis for the F508del-CFTR Homozygous Mutation: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elexacaftor/Tezacaftor/Ivacaftor Supports Treatment for CF with ΔI1023-V1024-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term effects of ivacaftor in children with CF and a CFTR gating mutation | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 11. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From Ivacaftor to Triple Combination: A Systematic Review of Efficacy and Safety of CFTR Modulators in People with Cystic Fibrosis [mdpi.com]
Assessing the Specificity of KM11060 for the F508del-CFTR Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for cystic fibrosis (CF), particularly for patients with the common F508del mutation, has led to the development of small molecules known as correctors. These molecules aim to rescue the misfolded F508del-CFTR protein from premature degradation and facilitate its trafficking to the cell surface. This guide provides a comparative analysis of the investigational corrector KM11060 and the approved correctors Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445), focusing on their specificity and efficacy in preclinical models.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between these correctors lies in their mechanism of action. This compound, a structural analog of sildenafil, was identified through high-throughput screening as a corrector of the F508del-CFTR trafficking defect.[1][2] Its precise binding site and mechanism of action are not fully elucidated but are believed to involve improving the folding and stability of the F508del-CFTR protein within the endoplasmic reticulum.
In contrast, the approved correctors have more defined mechanisms. Lumacaftor and Tezacaftor are considered "first-generation" correctors that bind to the first membrane-spanning domain (MSD1) of the CFTR protein, improving its conformational stability. Elexacaftor, a "next-generation" corrector, binds to a different site on the protein and acts synergistically with first-generation correctors to achieve a more significant rescue of the F508del-CFTR protein. This has led to the development of highly effective triple-combination therapies.
Comparative Efficacy: A Look at the Preclinical Data
Direct head-to-head comparisons of this compound with the approved correctors in the same experimental systems are limited in the published literature. However, by compiling data from various studies, we can draw a comparative picture of their efficacy.
Table 1: Biochemical Correction of F508del-CFTR
| Compound | Cell Line | Assay | Efficacy Metric | Result |
| This compound | BHK | Western Blot | Maturation | Up to 50% of F508del-CFTR becomes complex-glycosylated. |
| Lumacaftor (VX-809) | FRT | Western Blot | Maturation | ~7-fold increase in mature F508del-CFTR.[3] |
| Lumacaftor (VX-809) | HBE | Western Blot | Maturation | ~8-fold increase in mature F508del-CFTR.[3] |
| Tezacaftor/Elexacaftor | CFPAC-1 | Western Blot | Maturation Rate | Significant increase in the ratio of mature to total F508del-CFTR.[4][5] |
Table 2: Functional Correction of F508del-CFTR
| Compound/Combination | Cell Line/System | Assay | Efficacy Metric | Result (% of Wild-Type Function) |
| This compound | BHK | Iodide Efflux | Potency (EC50) | ~1 µM |
| Lumacaftor (VX-809) | FRT | Ussing Chamber | Potency (EC50) | ~0.5 µM[3] |
| Lumacaftor (VX-809) | HBE | Ussing Chamber | Chloride Secretion | ~14%[3] |
| Tezacaftor/Ivacaftor | F508del homozygous patients | Nasal Potential Difference | CFTR Function | ~25% |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous patients | Nasal Epithelia | Chloride Channel Function | ~62% |
Experimental Protocols
To aid in the interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Western Blotting for CFTR Maturation
Objective: To assess the ability of a corrector to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B) to its complex-glycosylated, mature form (Band C).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., BHK, FRT, HBE) and allow them to adhere. Treat the cells with the corrector compound (e.g., this compound, VX-809) at various concentrations for a specified duration (typically 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for CFTR. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the intensity of Band B and Band C to determine the maturation efficiency (Band C / (Band B + Band C)).
Ussing Chamber Assay for CFTR Function
Objective: To measure the ion transport function of CFTR in polarized epithelial cells.
Protocol:
-
Cell Culture: Grow epithelial cells (e.g., FRT, HBE) on permeable supports until they form a polarized monolayer with high transepithelial electrical resistance (TEER).
-
Corrector Treatment: Treat the cell monolayers with the corrector compound for an appropriate duration.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Bathe both sides with appropriate physiological solutions.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
CFTR Activation and Inhibition: Sequentially add pharmacological agents to stimulate and inhibit CFTR-mediated chloride secretion. A typical sequence includes:
-
Amiloride (to inhibit epithelial sodium channels, ENaC).
-
Forskolin (to activate adenylyl cyclase and increase cAMP, thereby activating CFTR).
-
A CFTR potentiator (e.g., Genistein or VX-770) to maximally open the CFTR channels.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to the CFTR agonist and inhibitor to quantify CFTR function.
Iodide Efflux Assay
Objective: To measure CFTR-mediated halide efflux as an indicator of channel function.
Protocol:
-
Cell Culture and Treatment: Grow cells expressing F508del-CFTR in multi-well plates and treat with the corrector compound.
-
Iodide Loading: Incubate the cells with a buffer containing sodium iodide (NaI) to load the cells with iodide.
-
Efflux Measurement: Replace the iodide-loading buffer with a halide-free buffer to initiate efflux. At timed intervals, collect the extracellular buffer.
-
CFTR Stimulation: Add a CFTR agonist cocktail (e.g., forskolin and genistein) to the cells to stimulate CFTR-mediated iodide efflux.
-
Iodide Quantification: Measure the iodide concentration in the collected samples using an iodide-selective electrode.
-
Data Analysis: Plot the rate of iodide efflux over time to determine the CFTR channel activity.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in assessing corrector specificity, the following diagrams are provided.
Caption: Experimental workflow for assessing F508del-CFTR corrector efficacy.
Caption: F508del-CFTR protein trafficking and function pathway.
Conclusion
This compound demonstrates efficacy as a corrector of the F508del-CFTR trafficking defect in preclinical models. However, a direct comparison with the approved correctors Lumacaftor, Tezacaftor, and Elexacaftor is challenging due to the use of different cellular models and efficacy benchmarks in the available literature. The data suggests that while this compound can significantly rescue the maturation of F508del-CFTR, the newer generation of correctors, particularly in combination therapies, achieves a higher level of functional restoration in clinically relevant models like primary human bronchial epithelial cells. Further studies directly comparing this compound with the current standard-of-care correctors in the same experimental systems would be necessary to definitively establish its relative specificity and efficacy. This guide provides a framework for such a comparison and highlights the key experimental approaches required for a thorough evaluation.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CFTR Modulators Counteract F508del CFTR Functional Defects in a Pancreatic Epithelial Model of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the off-target effects of different CFTR correctors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of different Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, including lumacaftor, tezacaftor, and elexacaftor. The information is supported by experimental data from proteomics, transcriptomics, and cell-based assays to aid in the evaluation and development of next-generation CFTR modulators with improved safety profiles.
Comparative Data on Off-Target Effects
The off-target effects of CFTR correctors are diverse and have been identified through various experimental approaches. The following tables summarize the available quantitative data for lumacaftor, elexacaftor, and the triple combination therapy elexacaftor/tezacaftor/ivacaftor (ETI). A direct comparative study using a single platform for all three correctors is not yet available in the public domain.
Table 1: Off-Target Effects of Lumacaftor (VX-809)
| Experimental Assay | Off-Target Effect | Cell Line | Quantitative Data | Reference |
| Confocal Microscopy | Induction of mitochondrial fragmentation | IB3-1 (CF cell line) & CFTR-expressing cells | Treatment with 10 µM lumacaftor in combination with 0.1 µM ivacaftor induced a fragmented mitochondrial morphology.[1][2] | [1][2] |
| Transcriptomics (RNA-Seq) | Altered gene expression | Whole blood from CF patients | 36 genes were differentially expressed post-lumacaftor/ivacaftor treatment. Inflammation-related genes (e.g., MMP9, SOCS3) were overexpressed pre-treatment and decreased post-treatment. |
Table 2: Off-Target Effects of Elexacaftor (VX-445)
| Experimental Assay | Off-Target Protein | Cell Line | Quantitative Data | Reference |
| Affinity Purification-Mass Spectrometry | Saccharopine Dehydrogenase-like Oxidoreductase (SCCPDH) | CF Bronchial Epithelial (CFBE) cells expressing F508del CFTR | Competition with 10-fold excess of VX-445 led to a dose-dependent loss of enrichment of a photoaffinity ligand-labeled SCCPDH, confirming a specific interaction.[3] | [3] |
| Immunoblotting | Saccharopine Dehydrogenase-like Oxidoreductase (SCCPDH) | HEK293T cells overexpressing SCCPDH-Myc | Competition with 5- or 10-fold excess of VX-445 resulted in a dose-dependent decrease in the enrichment of the photoaffinity ligand-labeled SCCPDH-Myc.[3] | [3] |
Table 3: Off-Target Effects of Elexacaftor/Tezacaftor/Ivacaftor (ETI) Combination
| Experimental Assay | Off-Target Effect | Sample Type | Quantitative Data | Reference |
| Proteomics (Olink Inflammation Panel) | Altered inflammatory protein expression | Plasma from pediatric CF patients | Significant changes in expression of MMP-10, EN-RAGE, and IL-17A post-ETI treatment. For 34 proteins with significant pre-ETI differences compared to non-CF controls, CCL20, MMP-10, EN-RAGE, and AXIN1 had a log2 fold change of 1.2 or more.[4] | [4] |
| Murine Fetal Lung Explant Model | Disruption of respiratory tract development | Fetal lung explants from mice | ETI treatment was associated with inhibition of the FGF10 signaling pathway. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of off-target effects.
Affinity Purification-Mass Spectrometry for Off-Target Identification
This method is employed to identify proteins that directly bind to a small molecule of interest.
1. Photoaffinity Ligand Synthesis: A photoaffinity ligand (PAL) of the drug being tested (e.g., VX-445) is synthesized. This PAL is a functionalized version of the drug that includes a photo-reactive group (e.g., diazirine) and a handle for enrichment (e.g., an alkyne for click chemistry).
2. Cell Treatment and UV Cross-linking:
-
Target cells (e.g., CFBE41o- cells expressing F508del-CFTR) are incubated with the PAL. For competition experiments, a molar excess of the parent drug is added prior to the PAL.
-
The cells are then exposed to UV light to induce covalent cross-linking between the PAL and its interacting proteins.
3. Cell Lysis and Click Chemistry:
-
The cells are lysed to release the proteins.
-
A fluorescent reporter and a biotin tag are attached to the PAL-protein complexes via click chemistry, using the alkyne handle on the PAL.
4. Enrichment of Cross-linked Proteins:
-
The biotin-tagged protein complexes are enriched from the cell lysate using streptavidin-coated beads.
5. Protein Digestion and Mass Spectrometry:
-
The enriched proteins are eluted from the beads and digested into peptides (e.g., with trypsin).
-
The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the PAL.[5]
6. Data Analysis: The mass spectrometry data is analyzed to identify proteins that are significantly enriched in the PAL-treated sample compared to control and competition samples. This allows for the identification of specific off-target proteins.
Transcriptomic Analysis (RNA-Seq) for Off-Target Effects
RNA-sequencing is used to assess global changes in gene expression following drug treatment.
1. Cell Culture and Treatment: Cells are cultured and treated with the CFTR corrector at various concentrations and for different durations. Appropriate vehicle controls are included.
2. RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer.
3. Library Preparation:
-
mRNA is enriched from the total RNA population using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The ends of the cDNA fragments are repaired, and adaptors are ligated.
-
The library is then amplified by PCR.
4. Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
5. Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality.
-
Alignment: The reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or down-regulated in the drug-treated samples compared to the controls. A fold change cutoff and a p-value or false discovery rate (FDR) threshold are applied to identify differentially expressed genes.[6][7][8]
-
Pathway Analysis: The list of differentially expressed genes is used to perform pathway enrichment analysis to identify biological pathways that are significantly affected by the drug.
Mitochondrial Toxicity Assay
This assay is used to assess the impact of a drug on mitochondrial health and function.
1. Cell Culture and Staining:
-
Cells are cultured in a suitable medium.
-
The cells are then incubated with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) that accumulates in active mitochondria.
2. Drug Treatment: The stained cells are treated with the CFTR corrector at various concentrations for a defined period. A vehicle control is included.
3. Imaging:
-
The cells are imaged using a confocal microscope.
-
Z-stack images of the mitochondrial network are acquired.
4. Image Analysis:
-
The morphology of the mitochondria is analyzed using image analysis software.
-
Parameters such as mitochondrial fragmentation (number of individual mitochondria), branching, and network complexity are quantified.
5. Data Interpretation: An increase in mitochondrial fragmentation and a decrease in network complexity are indicative of mitochondrial toxicity.[9][10][11][12][13]
Affected Signaling Pathways
FGF10 Signaling Pathway
The Fibroblast Growth Factor 10 (FGF10) signaling pathway is crucial for lung development and repair. Studies have suggested that the triple combination therapy ETI may disrupt this pathway, potentially leading to adverse developmental effects.
This guide provides a snapshot of the current understanding of the off-target effects of CFTR correctors. Further head-to-head comparative studies using standardized methodologies are needed to provide a more comprehensive and directly comparable assessment of the safety profiles of these important therapeutics. Researchers and drug developers are encouraged to consider these off-target effects in the design and evaluation of future CFTR modulators.
References
- 1. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and Ivacaftor in Immortalized Cystic Fibrosis Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and Ivacaftor in Immortalized Cystic Fibrosis Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity Ligand of Cystic Fibrosis Corrector VX-445 Identifies SCCPDH as an Off-Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics profiling of inflammatory responses to elexacaftor/tezacaftor/ivacaftor in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential gene expression [biocorecrg.github.io]
- 7. The limit fold change model: A practical approach for selecting differentially expressed genes from microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. olvtools.com [olvtools.com]
- 9. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 10. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. refp.cohlife.org [refp.cohlife.org]
- 13. biomedha.com [biomedha.com]
Validating CFTR Function Rescue: A Comparative Guide to KM11060 and Alternatives Using Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and degraded, preventing it from reaching the cell surface to function as a chloride ion channel. A key therapeutic strategy involves small molecules known as "correctors," which aim to rescue the trafficking of mutant CFTR to the cell membrane.
This guide provides an objective comparison of the investigational corrector KM11060 with other established CFTR correctors. We focus on the validation of their efficacy using gold-standard electrophysiological techniques, presenting supporting experimental data and detailed protocols to aid in research and drug development.
Mechanisms of CFTR Rescue: Correctors and Potentiators
CFTR modulators are broadly categorized into two main types:
-
Correctors : These molecules, including this compound, Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445), are designed to address the primary processing defect of F508del-CFTR.[1][2] They bind to the misfolded protein, facilitating its proper conformation and trafficking to the epithelial cell surface.[3]
-
Potentiators : Once a CFTR channel is at the cell surface, potentiators like Ivacaftor (VX-770) work to increase the channel's open probability, thereby enhancing the flow of chloride ions.[2] Combination therapies using both a corrector and a potentiator are standard for treating patients with the F508del mutation.
Electrophysiological Validation of CFTR Function
Electrophysiology provides a direct, quantitative measure of ion channel function. The two primary methods used to validate the rescue of CFTR are the Ussing chamber and the patch-clamp technique.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of KM11060 and Other CFTR Modulators in Cystic Fibrosis Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational F508del-CFTR corrector, KM11060, alongside the clinically approved CFTR modulator combinations, Lumacaftor/Ivacaftor and Elexacaftor/Tezacaftor/Ivacaftor. The information presented herein is intended to offer an objective overview of their performance in preclinical cystic fibrosis (CF) cell line models, supported by experimental data.
Introduction to CFTR Modulation in Cystic Fibrosis
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface to function as a chloride channel. CFTR modulators are a class of drugs that aim to correct this defect. "Correctors" are small molecules that aid in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane, while "potentiators" enhance the channel opening probability of the CFTR protein at the cell surface.
This guide focuses on the comparative efficacy of this compound, a promising investigational corrector, against established therapies in correcting the F508del-CFTR defect in vitro.
Comparative Efficacy of CFTR Modulators
The following table summarizes the quantitative data on the activity of this compound, Lumacaftor/Ivacaftor, and Elexacaftor/Tezacaftor/Ivacaftor in relevant CF cell line models.
| Compound/Combination | Cell Line | Assay | Key Finding | Reference |
| This compound | Cultured F508del-CFTR Cells | Western Blot | Partially corrects F508del-CFTR processing, increasing surface expression to 75% of that observed with low-temperature rescue. | [1] |
| Lumacaftor/Ivacaftor | CFBE41o- (F508del/F508del) | Western Blot | Increased the ratio of mature (Band C) to immature (Band B) F508del-CFTR protein. | [2] |
| CFBE41o- (F508del/F508del) | Ussing Chamber | Modest but significant increase in CFTR-mediated chloride current. | [3] | |
| Elexacaftor/Tezacaftor/Ivacaftor | CFBE41o- (F508del/F508del) | Western Blot | Significant increase in the ratio of mature (Band C) to immature (Band B) F508del-CFTR protein, superior to Lumacaftor/Ivacaftor. | [4] |
| CFBE41o- (F508del/F508del) | Whole-cell Patch Clamp | More pronounced improvement in F508del-CFTR function compared to Lumacaftor/Ivacaftor. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: F508del-CFTR correction and potentiation pathway.
Caption: Ussing chamber workflow for CFTR activity.
Caption: Western blot workflow for CFTR maturation.
Experimental Protocols
Ussing Chamber Assay for CFTR-Mediated Chloride Current
This assay measures ion transport across an epithelial monolayer.
-
Cell Culture: CFBE41o- cells are cultured on permeable supports until a confluent and polarized monolayer is formed.
-
Treatment: Cells are treated with the CFTR modulator of interest (e.g., this compound, Lumacaftor) for 24-48 hours.
-
Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Measurement:
-
The epithelial sodium channel (ENaC) is blocked with amiloride.
-
CFTR is activated with forskolin.
-
A potentiator (e.g., Ivacaftor) is added to maximize channel opening.
-
A CFTR-specific inhibitor is added to confirm that the measured current is CFTR-dependent.
-
The short-circuit current (Isc), a measure of net ion transport, is recorded throughout the experiment. An increase in the forskolin-stimulated Isc indicates rescue of CFTR function.[3]
-
Western Blot for CFTR Maturation
This technique is used to assess the glycosylation state of the CFTR protein, which is an indicator of its successful trafficking through the Golgi apparatus.
-
Cell Treatment and Lysis: CFBE41o- cells are treated with CFTR correctors. Following treatment, the cells are lysed to release cellular proteins.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR appears as "Band B," while the mature, complex-glycosylated form that has passed through the Golgi is "Band C." An increase in the ratio of Band C to Band B indicates improved CFTR maturation and trafficking.[2]
Forskolin-Induced Swelling (FIS) Assay
This assay is a functional measure of CFTR activity in 3D cell cultures (organoids).
-
Organoid Culture: Intestinal or airway organoids are cultured from patient-derived cells.
-
Treatment: Organoids are pre-treated with CFTR correctors.
-
Assay:
-
Forskolin is added to the culture medium to activate CFTR.
-
Activation of CFTR leads to chloride and fluid secretion into the lumen of the organoids, causing them to swell.
-
The change in organoid size is monitored over time using microscopy. The degree of swelling is proportional to CFTR function.[5][6]
-
Discussion
The available data indicates that this compound is a promising F508del-CFTR corrector, demonstrating the ability to rescue the trafficking of the mutant protein.[1] However, a direct quantitative comparison with the clinically approved combinations of Lumacaftor/Ivacaftor and Elexacaftor/Tezacaftor/Ivacaftor in the same experimental settings is not yet available in the public domain.
Studies on Lumacaftor/Ivacaftor and Elexacaftor/Tezacaftor/Ivacaftor in the CFBE41o- cell line show a clear superiority of the triple combination in terms of both CFTR protein maturation and functional chloride transport.[1][4] The addition of Elexacaftor to Tezacaftor and Ivacaftor leads to a more significant rescue of the F508del-CFTR defect.
Further studies are required to directly compare the efficacy of this compound with these approved modulator combinations using standardized in vitro assays. Such studies will be crucial in determining the potential clinical utility of this compound as a novel therapeutic agent for cystic fibrosis.
Conclusion
This compound shows potential as a corrector of the F508del-CFTR trafficking defect. The established CFTR modulator combinations, particularly Elexacaftor/Tezacaftor/Ivacaftor, have demonstrated significant efficacy in preclinical models and clinical trials. Head-to-head comparative studies in various CF cell lines are necessary to fully elucidate the relative potency and efficacy of this compound and guide its future development.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenotypic Alteration of an Established Human Airway Cell Line by Media Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. Forskolin-induced organoid swelling is associated with long-term cystic fibrosis disease progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Approved CFTR Modulators: A Benchmark for Novel Compound KM11060
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of currently approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Due to the absence of publicly available in vivo data for the novel CFTR corrector KM11060, this document serves as a benchmark, outlining the established clinical performance that new compounds in development will be measured against. The data presented is compiled from published clinical trial results for Trikafta (elexacaftor/tezacaftor/ivacaftor), Symdeko (tezacaftor/ivacaftor), Orkambi (lumacaftor/ivacaftor), and Kalydeco (ivacaftor).
Executive Summary
Currently, there is a lack of publicly available in vivo efficacy data for the investigational CFTR modulator this compound. Information is limited to its classification as a corrector for the F508del-CFTR trafficking defect. In contrast, approved CFTR modulators have demonstrated significant clinical benefits in patients with specific CFTR mutations. This guide summarizes the key efficacy endpoints from clinical trials of these approved therapies, including improvements in lung function (percent predicted forced expiratory volume in one second, ppFEV1), reduction in sweat chloride concentration, and changes in Body Mass Index (BMI). Detailed experimental protocols for these key endpoints and conceptual diagrams of CFTR modulator mechanisms are also provided to offer a comprehensive framework for evaluating novel therapeutics like this compound.
In Vivo Efficacy of Approved CFTR Modulators
The following tables summarize the mean changes from baseline in key clinical endpoints observed in major clinical trials of approved CFTR modulators. These endpoints are critical for assessing the in vivo efficacy of any new CFTR modulator.
Table 1: Mean Absolute Change in Percent Predicted FEV1 (ppFEV1) from Baseline
| CFTR Modulator | Patient Population (CFTR Mutation) | Mean Absolute Change in ppFEV1 (Percentage Points) | Study Duration |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | F508del/Minimal Function | +14.3 | 24 weeks |
| F508del/F508del | +10.0 (vs. tezacaftor/ivacaftor) | 4 weeks | |
| F508del/Gating or Residual Function | +3.7 | 8 weeks | |
| Symdeko (tezacaftor/ivacaftor) | F508del/F508del | +4.0 | 24 weeks |
| F508del/Residual Function | +6.8 | 8 weeks | |
| Orkambi (lumacaftor/ivacaftor) | F508del/F508del | +2.6 to +3.0 | 24 weeks |
| Kalydeco (ivacaftor) | G551D (≥12 years) | +10.6 | 48 weeks |
| G551D (6-11 years) | +12.5 | 24 weeks |
Table 2: Mean Absolute Change in Sweat Chloride Concentration from Baseline
| CFTR Modulator | Patient Population (CFTR Mutation) | Mean Absolute Change in Sweat Chloride (mmol/L) | Study Duration |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | F508del/Minimal Function | -41.8 | 24 weeks |
| F508del/F508del | -45.1 (vs. tezacaftor/ivacaftor) | 4 weeks | |
| F508del/Gating or Residual Function | -22.3 | 8 weeks | |
| Symdeko (tezacaftor/ivacaftor) | F508del/F508del | -9.5 | 24 weeks |
| F508del/Residual Function | -8.5 | 8 weeks | |
| Orkambi (lumacaftor/ivacaftor) | F508del/F508del | -29.1 | 24 weeks |
| Kalydeco (ivacaftor) | G551D (≥12 years) | -48.1 | 48 weeks |
| G551D (6-11 years) | -53.5 | 24 weeks |
Table 3: Mean Change in Body Mass Index (BMI) from Baseline
| CFTR Modulator | Patient Population (CFTR Mutation) | Mean Change in BMI ( kg/m ²) | Study Duration |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | F508del/Minimal Function | +1.04 | 24 weeks |
| Symdeko (tezacaftor/ivacaftor) | F508del/F508del | +0.57 | 24 weeks |
| Orkambi (lumacaftor/ivacaftor) | F508del/F508del | Increase observed, but not always statistically significant vs. placebo | 24 weeks |
| Kalydeco (ivacaftor) | G551D (≥12 years) | +2.7 (kg) in weight | 48 weeks |
Experimental Protocols
Accurate and standardized methodologies are crucial for the reliable assessment of CFTR modulator efficacy. Below are detailed protocols for the key clinical endpoints.
Measurement of Sweat Chloride Concentration
The quantitative pilocarpine iontophoresis sweat test is the gold standard for measuring sweat chloride concentration and is a key biomarker of CFTR activity in clinical trials.[1][2][3][4]
Principle: Pilocarpine, a cholinergic agent, is delivered into the skin via a mild electrical current (iontophoresis) to stimulate sweat production. The collected sweat is then analyzed for its chloride content.
Procedure:
-
Site Preparation: A small area of skin on the forearm or thigh is cleaned and dried.
-
Iontophoresis: Two electrodes are placed on the prepared skin. One electrode is covered with a gauze pad soaked in a pilocarpine solution, and the other with a saline-soaked pad. A weak electrical current is passed between the electrodes for approximately 5-10 minutes, causing the pilocarpine to enter the skin and stimulate the sweat glands.
-
Sweat Collection: After iontophoresis, the electrodes are removed, and the stimulated area is thoroughly cleaned. A sweat collection device, such as a macroduct coil or pre-weighed filter paper, is placed over the stimulated area to collect sweat for a standardized period, typically 30 minutes.
-
Sample Analysis: The collected sweat is weighed or its volume measured to ensure a sufficient sample has been obtained. The chloride concentration is then determined using a standardized laboratory method, such as coulometric titration.
-
Quality Control: The entire procedure is performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the Cystic Fibrosis Foundation, to ensure accuracy and reproducibility.[1][2]
Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
Spirometry is a standard pulmonary function test used to assess lung function. The ppFEV1 is a primary efficacy endpoint in CF clinical trials.[5][6][7][8]
Principle: Spirometry measures the volume of air an individual can forcibly exhale. The FEV1, the volume exhaled in the first second, is compared to predicted values based on the individual's age, sex, height, and ethnicity to calculate the ppFEV1.
Procedure:
-
Patient Preparation: The patient is instructed on the proper technique for the maneuver. They should be seated comfortably and wearing loose-fitting clothing.
-
Maneuver: The patient inhales maximally and then exhales as forcefully and completely as possible into a spirometer.
-
Data Collection: The spirometer records the volume of air exhaled over time.
-
Acceptability and Repeatability: The procedure is repeated a minimum of three times to ensure that the results are consistent and meet the acceptability and repeatability criteria outlined in the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.[5][6]
-
Calculation of ppFEV1: The highest FEV1 value from the acceptable maneuvers is used to calculate the ppFEV1 using a standardized prediction equation.
Measurement of Body Mass Index (BMI)
BMI is a measure of body fat based on height and weight and is an important indicator of nutritional status in individuals with CF.[9][10][11][12][13]
Principle: BMI is calculated as a person's weight in kilograms divided by the square of their height in meters ( kg/m ²).
Procedure:
-
Weight Measurement: The patient's weight is measured using a calibrated scale, with the patient wearing light clothing and no shoes.
-
Height Measurement: The patient's height is measured using a stadiometer, with the patient standing straight and without shoes.
-
Calculation: BMI is calculated using the formula: BMI = weight (kg) / [height (m)]².
-
Interpretation: The calculated BMI is compared to age- and sex-specific percentile charts for children and standard categories for adults.
Mandatory Visualizations
CFTR Protein Processing and Trafficking Pathway
Caption: A simplified diagram of the CFTR protein synthesis, folding, and trafficking pathway.
Mechanism of Action of CFTR Modulators
Caption: The distinct and synergistic mechanisms of CFTR correctors and potentiators.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: A generalized workflow for a clinical trial assessing the in vivo efficacy of a CFTR modulator.
References
- 1. cff.org [cff.org]
- 2. sifc.it [sifc.it]
- 3. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 4. aacb.asn.au [aacb.asn.au]
- 5. Adopting the 2019 ATS/ERS spirometry guidelines in clinical trials: impact on site and patient burden | European Respiratory Society [publications.ersnet.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Standardization of Spirometry 2019 Update. An Official American Thoracic Society and European Respiratory Society Technical Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary Function Testing [thoracic.org]
- 9. Association of Body Mass Index With Clinical Outcomes in Patients With Cystic Fibrosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. Insulin Therapy to Improve BMI in Cystic Fibrosis–Related Diabetes Without Fasting Hyperglycemia: Results of the Cystic Fibrosis Related Diabetes Therapy Trial - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Stability and Effectiveness of KM11060 Correction for Cystic Fibrosis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical CFTR corrector, KM11060, focusing on its effectiveness in correcting the F508del mutation, the most common cause of cystic fibrosis (CF). As a structural analog of sildenafil, this compound has demonstrated significant potential in preclinical studies. This document compares the performance of this compound with established CFTR correctors, lumacaftor and tezacaftor, based on available experimental data. It also delves into the experimental protocols used to assess its efficacy and outlines the relevant cellular signaling pathways.
Executive Summary
Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The F508del mutation leads to misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. Corrector molecules aim to rescue this trafficking defect. This compound has emerged as a potent corrector in preclinical models. This guide synthesizes the current knowledge on this compound, providing a comparative analysis to aid researchers in the field of CF drug discovery and development. It is important to note that while preclinical data for this compound is promising, there is currently no publicly available information on its long-term stability or data from clinical trials.
Comparative Efficacy of CFTR Correctors
The following table summarizes the available quantitative data on the efficacy of this compound in comparison to the FDA-approved correctors, lumacaftor and tezacaftor. The data is compiled from various preclinical studies and it is important to consider that experimental conditions may vary between studies.
| Corrector | Cell Line / Model | Assay | Key Findings | Reference |
| This compound | BHK cells expressing F508del-CFTR | Western Blot, Halide Flux | Partially restored F508del trafficking and increased maturation significantly at 10 nM for 24h or 10 µM for 2h. | [1] |
| CFBE41o- human airway epithelial cells | Short-circuit current | Partial correction of CFTR function. | [1] | |
| F508del-CFTR mice intestinal tissue (ex vivo) | Short-circuit current | Partial correction of CFTR function. | [1] | |
| Lumacaftor (VX-809) | CFBE41o- cells | Short-circuit current | Improved CFTR-mediated chloride transport. | [2] |
| F508del homozygous patients | Clinical Trial (ppFEV1) | Modest but significant improvement in lung function. | [2] | |
| Tezacaftor (VX-661) | F508del homozygous/heterozygous patients | Clinical Trial (ppFEV1) | Significant improvement in lung function with a favorable safety profile. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used to evaluate the efficacy of this compound.
Cell Culture and Compound Treatment
Baby Hamster Kidney (BHK) cells and human bronchial epithelial cells (CFBE41o-) stably expressing the F508del-CFTR mutation are commonly used. Cells are cultured under standard conditions (37°C, 5% CO2). For correction experiments, cells are incubated with this compound (e.g., 10 nM for 24 hours) or other correctors dissolved in a suitable solvent like DMSO.
Western Blotting for CFTR Maturation
This technique is used to assess the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the Golgi apparatus.
-
Lysis: Cells are lysed in a buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate. The appearance of the mature, fully glycosylated form of CFTR (Band C) indicates successful correction.
Halide Flux Assay
This functional assay measures the CFTR-mediated ion transport across the cell membrane.
-
Loading: Cells are loaded with a halide-sensitive fluorescent dye (e.g., MQAE).
-
Stimulation: CFTR channel activity is stimulated using a cAMP agonist cocktail (e.g., forskolin and genistein).
-
Measurement: The rate of fluorescence quenching upon addition of a halide-containing solution is measured. A faster quenching rate indicates increased CFTR-mediated halide influx.
Short-Circuit Current (Isc) Measurements
This electrophysiological technique provides a quantitative measure of ion transport across an epithelial monolayer.
-
Cell Monolayers: Epithelial cells (e.g., CFBE41o-) are grown on permeable supports to form a polarized monolayer.
-
Ussing Chamber: The monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
Measurement: The short-circuit current, which is the current required to nullify the potential difference across the monolayer, is measured. An increase in the cAMP-stimulated, CFTR-dependent Isc after corrector treatment indicates functional rescue.
Signaling Pathways and Experimental Workflows
The correction of F508del-CFTR by molecules like this compound involves complex cellular processes. The primary mechanism is the rescue of the misfolded protein from the endoplasmic reticulum (ER) quality control system, allowing it to traffic to the cell surface.
Caption: F508del-CFTR Correction Pathway by this compound.
The diagram above illustrates the proposed mechanism of action for this compound. The F508del mutation causes the CFTR protein to misfold within the endoplasmic reticulum, leading to its degradation via the ER-Associated Degradation (ERAD) pathway. This compound is believed to act as a pharmacological chaperone, aiding in the proper folding of the F508del-CFTR protein. This allows the corrected protein to escape ERAD and traffic through the Golgi apparatus, where it undergoes further maturation (glycosylation), and is ultimately inserted into the cell surface, restoring its function as a chloride channel.
Caption: General Experimental Workflow for Evaluating CFTR Correctors.
This workflow outlines the typical experimental process for assessing the efficacy of CFTR correctors like this compound. It begins with the culture of appropriate cell models, followed by treatment with the corrector compounds. The effects of the treatment are then evaluated using both biochemical assays to assess protein maturation and functional assays to measure the restoration of ion channel activity. The final step involves the analysis and comparison of the data to determine the effectiveness of the corrector.
Conclusion and Future Directions
The preclinical data for this compound are encouraging, suggesting its potential as a potent corrector of the F508del-CFTR mutation. Its efficacy at nanomolar concentrations in in vitro models highlights its promise. However, the lack of data on its long-term stability and the absence of direct, head-to-head comparative studies with approved correctors under identical conditions make it difficult to fully assess its therapeutic potential. Furthermore, the specific signaling pathways modulated by this compound beyond its role as a pharmacological chaperone remain to be elucidated.
Future research should focus on:
-
Long-term stability studies: To assess the chemical and biological stability of this compound over extended periods.
-
Direct comparative studies: To benchmark the efficacy and potency of this compound against clinically approved correctors in standardized assays.
-
In vivo studies: To evaluate the pharmacokinetic and pharmacodynamic properties of this compound in animal models of cystic fibrosis.
-
Mechanism of action studies: To further delineate the precise molecular interactions and signaling pathways through which this compound facilitates F508del-CFTR correction.
Addressing these knowledge gaps will be crucial in determining whether this compound can progress from a promising preclinical candidate to a viable therapeutic option for individuals with cystic fibrosis.
References
- 1. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of treatment with lumacaftor in combination with ivacaftor in younger patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KM11060: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and proper disposal of KM11060, a chemical compound identified as 7-Chloro-4-[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]-quinoline (CAS Number: 774549-97-2). Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Hazard Identification and Safety Precautions
The Safety Data Sheet (SDS) for this compound classifies the substance as Toxic if swallowed (GHS Hazard statement H301)[1]. Therefore, stringent safety measures must be observed during handling and disposal.
Key Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling[1].
-
P270: Do not eat, drink, or smoke when using this product[1].
-
P301+P310: If swallowed, immediately call a poison center or doctor[1].
-
P321: Specific treatment is required (see SDS and consult a medical professional)[1].
-
P330: Rinse mouth thoroughly if the substance is ingested[1].
-
P405: Store locked up in a secure area[1].
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 774549-97-2 | [1] |
| GHS Hazard Statement | H301: Toxic if swallowed | [1] |
| Signal Word | Danger | [1] |
| Physical Form | Solid | [1] |
| Flammability | Product is not flammable | [1] |
Experimental Protocol: Disposal of this compound
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following is a general, step-by-step protocol for the disposal of this compound from a laboratory setting.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Clearly labeled, sealed, and compatible hazardous waste container.
-
Hazardous waste disposal tags or labels as required by your institution.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a designated and compatible liquid hazardous waste container.
-
-
Container Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "7-Chloro-4-[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]-quinoline" and the CAS number "774549-97-2".
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and inaccessible to unauthorized personnel, as per the "Store locked up" (P405) requirement[1].
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.
-
Dispose of any cleaning materials (e.g., wipes, paper towels) as hazardous waste.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling KM11060
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of KM11060 (CAS 774549-97-2), a CFTR corrector used in laboratory research. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure research environment.
I. Immediate Safety Information
This compound, identified as 7-chloro-4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)quinoline, is classified as acutely toxic if swallowed.[1] Due to its chemical structure, which includes a quinoline moiety, it should be handled with caution, as related compounds are known to be harmful in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.
Key Hazard Information:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 3 ; Toxic if swallowed. | [1] |
| Potential Skin Irritant | Based on quinoline and piperazine derivatives, likely to cause skin irritation. | [2][3][4] |
| Potential Eye Irritant | Based on quinoline and piperazine derivatives, likely to cause serious eye irritation. | [2][3][4] |
| Potential Carcinogen | Quinoline is suspected of causing cancer. | [5] |
| Potential Mutagen | Quinoline is suspected of causing genetic defects. | [2] |
II. Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Double-gloving is advised for prolonged handling. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. |
Below is a diagram illustrating the logical relationship for selecting appropriate PPE when handling this compound.
Caption: Logical workflow for selecting Personal Protective Equipment (PPE) for handling this compound.
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound:
Caption: Step-by-step experimental workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated laboratory, preferably using a certified chemical fume hood. Don all required personal protective equipment as outlined in the table above. Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Weighing: When weighing the solid compound, use an analytical balance inside a fume hood to prevent the inhalation of any fine particles. Use a spatula to handle the powder and avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound. This should also be done in a fume hood.
-
Experimental Use: All experimental procedures involving this compound should be conducted within a fume hood or other contained apparatus.
-
Post-Experiment Cleanup: After completing your work, decontaminate all surfaces with an appropriate cleaning agent. Remove gloves and other disposable PPE and dispose of them as hazardous waste. Wash your hands thoroughly with soap and water.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once triple-rinsed, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag and disposed of according to institutional protocols.
Always follow your institution's specific guidelines for hazardous waste disposal. If you are unsure, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
